2-chloro-5-(propan-2-yl)-1,3-benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-propan-2-yl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-6(2)7-3-4-9-8(5-7)12-10(11)13-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRFPWOESXFYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole
An In-depth Technical Guide to 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. While direct extensive literature on this specific derivative is sparse, this document synthesizes information by drawing logical parallels from the well-documented chemistry of the 2-chlorobenzoxazole core and related 5-substituted analogs. We will delve into its molecular structure, predicted physicochemical properties, a proposed synthetic pathway with detailed protocols, and its anticipated reactivity. Furthermore, this guide explores the potential applications of this molecule, particularly in drug discovery, based on the known biological activities of the benzoxazole scaffold. The information herein is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this versatile chemical entity.
Introduction: The Benzoxazole Scaffold
The benzoxazole ring system, an aromatic bicyclic heterocycle, is a privileged structure in medicinal chemistry.[1][2] It is considered a structural isostere of naturally occurring nucleic bases like adenine and guanine, which may contribute to its ability to interact with biological macromolecules.[1] Derivatives of benzoxazole are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[3][4] The specific substitution pattern on the benzoxazole core is crucial for modulating this biological activity, with positions 2 and 5 being particularly important.[5]
The subject of this guide, 2-chloro-5-(propan-2-yl)-1,3-benzoxazole, combines two key features:
-
A Chlorine Atom at the 2-Position: This imparts significant reactivity to the molecule. The C2 carbon is highly electrophilic, and the chloride ion is an excellent leaving group, making the compound a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions.[6] This allows for the facile introduction of a wide array of functional groups to build libraries of novel compounds.[6][7]
-
An Isopropyl Group at the 5-Position: This lipophilic group can significantly influence the molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, which are critical parameters in drug design.
This guide aims to provide a robust, scientifically-grounded framework for understanding and working with this promising, yet under-documented, molecule.
Molecular Identity and Physicochemical Properties
Chemical Structure and Identifiers
-
IUPAC Name: 2-chloro-5-(propan-2-yl)-1,3-benzoxazole
-
Molecular Formula: C₁₀H₁₀ClNO
-
Molecular Weight: 195.65 g/mol
-
CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases as of the time of this writing, indicating it is likely a novel or non-commercial research chemical.
Diagram: Chemical Structure of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole
Caption: Structure of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole.
Predicted Physicochemical Properties
The properties of the target compound can be extrapolated from its parent structure, 2-chlorobenzoxazole, and its 5-methyl analog. The addition of the isopropyl group will increase the molecular weight and lipophilicity, which is expected to raise the boiling point and decrease aqueous solubility.
| Property | 2-Chlorobenzoxazole (Parent) | 2-Chloro-5-methylbenzoxazole (Analog) | 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole (Predicted) | Reference(s) |
| CAS Number | 615-18-9 | 3770-60-3 | Not available | [8][9] |
| Molecular Formula | C₇H₄ClNO | C₈H₆ClNO | C₁₀H₁₀ClNO | [9][10] |
| Molecular Weight | 153.57 g/mol | 167.59 g/mol | 195.65 g/mol | [9][10] |
| Appearance | Colorless to yellow liquid/low-melting solid | Solid (predicted) | Colorless to yellow liquid or low-melting solid | [10] |
| Melting Point | ~7 °C | > 7 °C (predicted) | > 7 °C | [7] |
| Boiling Point | 201-202 °C | > 202 °C (predicted) | > 210 °C | [10] |
| Density | ~1.345 g/mL at 25 °C | > 1.3 g/mL (predicted) | ~1.2-1.3 g/mL | [10] |
| Water Solubility | Not miscible | Low to negligible | Low to negligible | [7] |
Synthesis and Characterization
A robust synthetic strategy for 2-chloro-5-(propan-2-yl)-1,3-benzoxazole would logically start from the corresponding substituted o-aminophenol. A plausible multi-step synthesis is outlined below.
Proposed Synthetic Pathway
The synthesis begins with the commercially available 4-isopropylphenol and proceeds through nitration, reduction, and finally, cyclization/chlorination to yield the target molecule.
Diagram: Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocols
-
Causality: The Friedel-Crafts alkylation of phenol can yield 4-isopropylphenol.[11][12] Subsequent regioselective nitration is required to introduce the nitro group ortho to the hydroxyl group, which is a necessary precursor for the amino group in the final benzoxazole ring formation. The hydroxyl group is an ortho-, para-director, and since the para position is blocked by the isopropyl group, nitration will primarily occur at the ortho position.
-
Protocol:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, cool a mixture of 4-isopropylphenol (1.0 eq) in a suitable solvent like glacial acetic acid to 0-5 °C.
-
Slowly add a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) to yield 2-nitro-4-isopropylphenol.
-
-
Causality: The nitro group must be reduced to an amine to enable the cyclization reaction that forms the oxazole ring. Common methods include catalytic hydrogenation or reduction with metals in acidic media.[11] The latter is often chosen for its cost-effectiveness and scalability. This precursor is commercially available, which may offer a more direct starting point.[13]
-
Protocol (Reduction with Iron):
-
To a flask containing 2-nitro-4-isopropylphenol (1.0 eq) in a mixture of ethanol and water, add iron powder (excess, ~3.0 eq).
-
Heat the mixture to reflux.
-
Add concentrated hydrochloric acid or glacial acetic acid dropwise to the refluxing mixture to initiate the reduction. The reaction is exothermic.
-
Continue refluxing for 2-3 hours until TLC analysis shows complete consumption of the starting material.
-
Hot filter the reaction mixture to remove iron and iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-amino-4-isopropylphenol.
-
-
Causality: This final step involves the formation of the benzoxazole ring and the introduction of the chlorine atom at the C2 position. A one-pot reaction using triphosgene (a safer alternative to phosgene gas) is an efficient method. Triphosgene acts as a carbonyl source, first forming the 2-benzoxazolinone intermediate, which is then chlorinated in situ or in a subsequent step.
-
Protocol:
-
Dissolve 2-amino-4-isopropylphenol (1.0 eq) in a dry, inert solvent such as toluene or dichloromethane under a nitrogen atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (2.2 eq), and cool the mixture to 0 °C.
-
Slowly add a solution of triphosgene (0.4 eq) in the same solvent, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the formation of the intermediate benzoxazolinone and its subsequent conversion to the 2-chloro derivative.
-
Upon completion, cool the reaction mixture, filter off any salts, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Predicted Spectral Data for Characterization
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Three signals in the aromatic region (δ ~7.0-7.6 ppm). A singlet for the proton at C4, and two doublets for the protons at C6 and C7, showing ortho coupling.
-
Isopropyl Protons: A septet (1H) around δ ~3.0 ppm for the CH group and a doublet (6H) around δ ~1.3 ppm for the two CH₃ groups.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Benzoxazole Carbons: Signals for the C2 carbon (highly deshielded, >150 ppm), and other aromatic carbons in the range of δ ~110-150 ppm.
-
Isopropyl Carbons: Signals for the CH carbon (~34 ppm) and the CH₃ carbons (~24 ppm).
-
-
IR Spectroscopy (KBr or neat):
-
Aromatic C-H stretching (~3050-3100 cm⁻¹).
-
Aliphatic C-H stretching (~2850-2970 cm⁻¹).
-
C=N stretching of the oxazole ring (~1640-1660 cm⁻¹).
-
C-O-C stretching (~1240-1270 cm⁻¹).
-
C-Cl stretching (~700-800 cm⁻¹).
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent peak at m/z 195.
-
Isotope Peak (M+2)⁺: A peak at m/z 197 with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).
-
Reactivity and Applications in Drug Development
Chemical Reactivity
The primary site of reactivity for 2-chloro-5-(propan-2-yl)-1,3-benzoxazole is the C2 position. The chlorine atom is readily displaced by a wide range of nucleophiles.[6][7] This makes the compound an invaluable building block for creating a diverse library of 2-substituted benzoxazoles.
Diagram: Reactivity of the 2-Chlorobenzoxazole Core
Caption: Key synthetic transformations using the 2-chlorobenzoxazole scaffold.
Potential Applications in Drug Discovery
The benzoxazole nucleus is a key component in numerous compounds with demonstrated therapeutic potential.[14] By leveraging the reactivity of the 2-chloro group, 2-chloro-5-(propan-2-yl)-1,3-benzoxazole can serve as a precursor to novel drug candidates across various therapeutic areas:
-
Anticancer Agents: Many 2-substituted benzoxazoles have shown potent cytotoxic activity against various cancer cell lines.[4] Some derivatives act as inhibitors of crucial enzymes like Poly (ADP-ribose) polymerase (PARP).[15]
-
Antimicrobial Agents: The benzoxazole scaffold is present in compounds with significant antibacterial and antifungal properties.[1][5]
-
Anti-inflammatory and Analgesic Drugs: The non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen feature a benzoxazole core, highlighting its potential in developing new anti-inflammatory agents.[1][5]
The introduction of the 5-isopropyl group could enhance binding to hydrophobic pockets in target proteins and improve the overall drug-like properties of the resulting derivatives.
Safety and Handling
While specific toxicity data for 2-chloro-5-(propan-2-yl)-1,3-benzoxazole is not available, hazard information should be inferred from analogous compounds like 2-chlorobenzoxazole and other halogenated heterocycles.[9][16]
-
Hazard Classification (Predicted):
-
Harmful if swallowed (Acute toxicity, oral).
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Conclusion
2-Chloro-5-(propan-2-yl)-1,3-benzoxazole represents a strategically designed building block for chemical synthesis and drug discovery. Its reactive 2-chloro substituent provides a versatile handle for diversification, while the 5-isopropyl group offers a means to tune lipophilicity and pharmacokinetic properties. Although not widely documented, its synthesis is feasible through established chemical transformations starting from readily available precursors. This guide provides the necessary foundational knowledge, including predicted properties and detailed experimental insights, to empower researchers to synthesize, characterize, and explore the full potential of this valuable heterocyclic compound in their scientific endeavors.
References
-
Zielińska-Błajet, M., & Skarżewski, J. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Postepy higieny i medycyny doswiadczalnej, 75(1), 534-548. [Link]
-
Muthusamy, S., & Kumar, B. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical and Allied Sciences, 22(1), 1-15. [Link]
-
Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]
-
Kamal, A., et al. (2021). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
-
Ansari, A., & Lal, C. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 220-230. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Understanding the Properties and Synthesis of 2-Chlorobenzoxazole (CAS 615-18-9). ningboinno.com. [Link]
-
LookChem. (n.d.). Cas 615-18-9, 2-Chlorobenzoxazole. LookChem.com. Retrieved March 7, 2024, from [Link]
-
PubChem. (n.d.). 2-Chlorobenzoxazole. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative... PLoS ONE, 16(4), e0249901. [Link]
-
PubChem. (n.d.). 2-Chloro-5-methyl-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
PubChem. (n.d.). 2-Chloro-5-phenyl-1,3-oxazole. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
PrepChem. (n.d.). Synthesis of 2-isododecyl-4-isopropylphenol. PrepChem.com. Retrieved March 7, 2024, from [Link]
-
Chemchart. (n.d.). 2-Amino-4-isopropylphenol (3280-68-0). Chemchart.com. Retrieved March 7, 2024, from [Link]
-
Wikipedia. (n.d.). Benzoxazole. Wikipedia.org. Retrieved March 7, 2024, from [Link]
-
PubChemLite. (n.d.). 2-benzoyl-5-chloro-1,3-benzoxazole (C14H8ClNO2). PubChemLite.org. Retrieved March 7, 2024, from [Link]
-
CAS Common Chemistry. (n.d.). 5-Chloro-2-methylbenzoxazole. commonchemistry.cas.org. Retrieved March 7, 2024, from [Link]
- Google Patents. (n.d.). US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole. patents.google.com.
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. orgsyn.org. Retrieved March 7, 2024, from [Link]
-
Chem-Space. (n.d.). 2-Chloro-5-fluorobenzoxazole. chem-space.com. Retrieved March 7, 2024, from [Link]
-
EPA. (n.d.). Benzoxazole, 5-chloro- Properties. comptox.epa.gov. Retrieved March 7, 2024, from [Link]
-
Indian Journal of Chemistry. (2004). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. nopr.niscpr.res.in. [Link]
-
MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. mdpi.com. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298. [Link]
-
Chemical Register. (n.d.). 4-isopropylphenol. chemicalregister.com. Retrieved March 7, 2024, from [Link]
-
Eureka | Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. eureka.patsnap.com. Retrieved March 7, 2024, from [Link]
-
RSC. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Rsc.org. Retrieved March 7, 2024, from [Link]
-
SciSpace. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. typeset.io. [Link]
- Google Patents. (n.d.). A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives. patents.google.com.
Sources
- 1. jocpr.com [jocpr.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chlorobenzoxazole (CAS 615-18-9) - Research Compound [benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 2-Amino-4-isopropylphenol (3280-68-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 14. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Chloro-5-phenyl-1,3-oxazole | C9H6ClNO | CID 10997626 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Synthetic Potential of 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole: A Technical Guide for Drug Discovery
Executive Summary
As a Senior Application Scientist in early-phase drug discovery, I frequently evaluate heterocyclic building blocks that can rapidly generate chemical diversity during hit-to-lead optimization. 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole (CAS 155392-52-2) represents a highly privileged pharmacophore[1]. By positioning a highly electrophilic chlorine atom at the C2 position and a lipophilic isopropyl group at the C5 position, this scaffold serves as an optimal intermediate for synthesizing target-specific kinase inhibitors, receptor antagonists, and novel chiral ligands. This whitepaper details the chemical properties, structural rationale, and validated synthetic protocols for handling this critical compound.
Chemical Identity & Core Identifiers
Accurate identification is the first step in any robust quality control system. The table below consolidates the core identifiers and physical properties of the target compound[1][2].
| Property / Identifier | Value |
| IUPAC Name | 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole |
| Common Synonyms | 2-Chloro-5-isopropylbenzo[d]oxazole |
| CAS Registry Number | 155392-52-2 |
| Molecular Formula | C10H10ClNO |
| Molecular Weight | 195.64 g/mol |
| MDL Number | MFCD11890744 |
| Target Application | Intermediate for SNAr-derived pharmaceuticals |
Structural Rationale: Causality in Scaffold Design
In rational drug design, every functional group must serve a distinct purpose. The architecture of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole is engineered for both synthetic versatility and biological efficacy:
-
The C2-Chlorine (Electrophilic Hub): The benzoxazole ring is inherently electron-deficient, a property exacerbated at the C2 position by the adjacent electronegative oxygen and nitrogen heteroatoms. This electronic environment makes the C2-chlorine highly susceptible to [3]. Unlike unactivated aryl chlorides that require palladium catalysis (e.g., Buchwald-Hartwig amination), this system undergoes rapid SNAr with primary and secondary amines under mild thermal conditions, allowing for high-throughput library generation.
-
The C5-Isopropyl Group (Lipophilic Anchor): The isopropyl (propan-2-yl) group provides a critical balance of steric bulk and lipophilicity. In Structure-Activity Relationship (SAR) campaigns, this moiety frequently occupies hydrophobic pockets within target proteins, stabilizing the ligand-receptor complex via Van der Waals interactions while resisting the rapid oxidative metabolism often seen with linear alkyl chains.
Synthetic Methodologies & Reaction Pathways
The industrial and laboratory-scale synthesis of 2-chlorobenzoxazole derivatives typically proceeds via a highly reliable two-step sequence starting from the corresponding 2-aminophenol[3][4].
-
Cyclization: 2-Amino-4-isopropylphenol is reacted with carbon disulfide (CS2) under basic conditions to yield the intermediate 5-isopropyl-1,3-benzoxazole-2-thiol.
-
Chlorodesulfurization: The thiol intermediate is converted to the target chloride. While reagents like POCl3/PCl5 can be utilized[4], the most efficient method employs[5].
Mechanistic Causality of the Catalyst: Why is DMF essential? DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride). This highly electrophilic species rapidly activates the thiol group, facilitating its displacement by chloride ions. This catalytic cycle significantly boosts the reaction yield, minimizes side reactions, and reduces the required reflux time[5].
Synthesis and functionalization workflow of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole.
Experimental Protocols: A Self-Validating System
To ensure absolute reproducibility, the following protocols are designed with built-in analytical checkpoints.
Protocol A: Synthesis of 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole
Adapted from standard chlorodesulfurization methodologies[3][5][6].
-
Preparation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask equipped with a reflux condenser and a gas scrubber (critical for neutralizing toxic SO2 and HCl byproducts), suspend 5-isopropyl-1,3-benzoxazole-2-thiol (10 mmol) in anhydrous thionyl chloride (SOCl2, 50 mL)[5].
-
Catalytic Activation: Add exactly 3 drops of anhydrous DMF.
-
Validation Checkpoint: The mixture will exhibit mild effervescence and a slight color shift as the active Vilsmeier-Haack intermediate forms.
-
-
Thermal Conversion: Heat the reaction mixture to reflux for 5 hours[5].
-
Validation Checkpoint: Monitor via TLC (Hexanes/Ethyl Acetate 9:1). The UV-active starting material spot must completely disappear, replaced by a higher Rf spot corresponding to the less polar chlorinated product.
-
-
Workup & Isolation: Cool the mixture to room temperature. Carefully remove excess SOCl2 by rotary evaporation under reduced pressure in a well-ventilated fume hood.
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3 to neutralize residual acid. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel column chromatography (eluent: petroleum ether/EtOAc, 10:1) to afford the target compound[5].
-
Analytical Confirmation:
-
1H NMR (CDCl3): Confirm the presence of the isopropyl group via a characteristic septet (~3.0 ppm, 1H) and a doublet (~1.3 ppm, 6H).
-
GC-MS: Verify the molecular ion peak at m/z 195, accompanied by the M+2 peak at m/z 197 in a ~3:1 ratio, confirming the presence of the 35Cl and 37Cl isotopes.
-
Protocol B: SNAr Functionalization with Amines
-
Reaction Setup: Dissolve 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (1.0 eq) in anhydrous acetonitrile. Add the desired nucleophile (e.g., morpholine or a substituted aniline) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) as an acid scavenger.
-
Execution: Heat the mixture at 80 °C for 4-8 hours until TLC indicates complete consumption of the starting material[3].
-
Isolation: Dilute with water, extract with EtOAc, wash with brine, dry, and concentrate. The resulting 2-amino-benzoxazole derivative is typically >95% pure and ready for in vitro biological screening.
References
-
Dalian Institute of Chemical Physics (CAS). "Synthesis of new chiral ferrocenyl P,N-ligands with a benzoxazole ring." DICP. URL: [Link]
Sources
An In-depth Technical Guide to the Solubility of 2-Chloro-5-isopropylbenzoxazole in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-chloro-5-isopropylbenzoxazole, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document synthesizes theoretical principles, inferred solubility profiles from structurally analogous compounds, and detailed experimental protocols to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively work with this compound. We will explore the physicochemical properties that govern its solubility and present a robust, field-tested methodology for its empirical determination.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to clinical application, solubility is a paramount physicochemical property that dictates its fate within the body. For an orally administered drug, dissolution is the first and often rate-limiting step for absorption. Poor solubility can lead to low and variable bioavailability, hindering the development of a promising therapeutic candidate. Therefore, a thorough understanding and characterization of the solubility of a compound like 2-chloro-5-isopropylbenzoxazole in various solvent systems is not merely an academic exercise but a fundamental necessity for formulation development, process chemistry, and ultimately, therapeutic success.
This guide is structured to provide a multi-faceted understanding of the solubility of 2-chloro-5-isopropylbenzoxazole. We will begin by dissecting its molecular structure to predict its solubility behavior. Subsequently, we will present an inferred solubility profile based on data from structurally related benzoxazole derivatives. The core of this document is a detailed, step-by-step experimental protocol for the quantitative determination of solubility, designed to be a self-validating system for generating reliable and reproducible data.
Physicochemical Properties of 2-Chloro-5-isopropylbenzoxazole
Molecular Structure:
-
Benzoxazole Core: The fused aromatic and oxazole rings form a relatively rigid and planar system. This aromatic character contributes to its interaction with non-polar and aromatic solvents.
-
2-Chloro Group: The electronegative chlorine atom introduces a polar C-Cl bond, contributing to the molecule's overall dipole moment. It also offers a site for potential interactions with certain solvents.
-
5-Isopropyl Group: The isopropyl group is a non-polar, aliphatic substituent. This group significantly increases the lipophilicity (oil-loving nature) of the molecule, which is expected to enhance its solubility in non-polar organic solvents.
Inferred Properties:
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Weight | Approximately 209.67 g/mol | Calculated based on the molecular formula C10H10ClNO. |
| Polarity | Moderately polar | The presence of the chloro group and the nitrogen and oxygen heteroatoms in the benzoxazole ring imparts polarity. However, the non-polar isopropyl group and the benzene ring will reduce the overall polarity compared to a simpler benzoxazole. |
| Hydrogen Bonding | Hydrogen bond acceptor | The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors. The molecule lacks a hydrogen bond donor. |
| LogP (Octanol-Water Partition Coefficient) | Moderately high | The presence of the lipophilic isopropyl group and the chloro-substituted benzene ring suggests a preference for non-polar environments over water. |
These properties suggest that 2-chloro-5-isopropylbenzoxazole will exhibit limited solubility in water and good solubility in a range of organic solvents, particularly those with moderate polarity and those that are non-polar.
Inferred Solubility Profile
Based on the solubility of structurally similar benzoxazole derivatives found in the literature, we can construct an inferred solubility profile for 2-chloro-5-isopropylbenzoxazole. It is crucial to note that this is a predictive assessment and should be confirmed by experimental data. For instance, ethanol is a common solvent for the recrystallization of benzoxazole derivatives, indicating good solubility at elevated temperatures and lower solubility at room temperature[2][3][4]. Mixtures of acetone and acetonitrile, as well as toluene or xylene, have also been successfully employed for the crystallization of related compounds[5][6].
Table 1: Inferred Qualitative Solubility of 2-Chloro-5-isopropylbenzoxazole in Common Organic Solvents
| Solvent Class | Specific Solvent | Inferred Solubility | Rationale |
| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding with the benzoxazole ring. |
| Ethanol | Soluble | Similar to methanol, commonly used for recrystallization of related compounds[2][3][4]. | |
| Water | Insoluble to Very Slightly Soluble | The significant non-polar character of the isopropyl group and the aromatic ring will likely dominate over the polar functional groups. | |
| Polar Aprotic | Acetone | Soluble | Good general solvent for moderately polar organic compounds. |
| Acetonitrile | Soluble | Often used in combination with other solvents for benzoxazoles[6]. | |
| Dimethylformamide (DMF) | Soluble | A strong polar apathetic solvent capable of dissolving a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar apathetic solvent, often used for compounds with poor solubility[7]. | |
| Non-Polar | Toluene | Soluble | The aromatic nature of toluene will interact favorably with the benzoxazole ring. |
| Hexane | Sparingly Soluble to Insoluble | The molecule likely possesses too much polarity to be highly soluble in a non-polar alkane. | |
| Dichloromethane (DCM) | Soluble | A good solvent for many organic compounds with moderate polarity. | |
| Diethyl Ether | Soluble | A common solvent for the extraction and purification of organic compounds. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable way to determine the solubility of 2-chloro-5-isopropylbenzoxazole is through direct experimental measurement. The "shake-flask" method is a well-established and robust technique for determining equilibrium solubility[8]. The following protocol is designed to be a self-validating system, incorporating controls and checks to ensure the accuracy and reliability of the data.
Materials and Equipment
-
2-chloro-5-isopropylbenzoxazole (purified and characterized)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Calibrated pH meter (for aqueous systems, if applicable)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of 2-chloro-5-isopropylbenzoxazole.
Detailed Protocol
-
Preparation of the Saturated Solution:
-
Accurately weigh an excess amount of 2-chloro-5-isopropylbenzoxazole into a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A common starting point is 24-48 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of the solubility.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Analytical Quantification (HPLC):
-
Prepare a series of standard solutions of 2-chloro-5-isopropylbenzoxazole of known concentrations in the same solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of 2-chloro-5-isopropylbenzoxazole in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Causality and Self-Validation
-
Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.
-
Why filtration? To ensure that only the dissolved compound is measured, preventing artificially high solubility values from suspended microparticles.
-
Why a calibration curve? To establish a linear relationship between the analytical signal (peak area) and the concentration, allowing for accurate quantification.
-
Why equilibration time validation? To confirm that the system has reached a true thermodynamic equilibrium, ensuring the measured solubility is the equilibrium solubility.
Conclusion
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).
- Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione - Benchchem. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents. (2004, October 07).
- Solubility of Organic Compounds. (2023, August 31).
- A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol - Benchchem. (n.d.).
- Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile - SciSpace. (n.d.).
- Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12).
- 2-Chlorobenzoxazole synthesis - ChemicalBook. (n.d.).
- 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem. (n.d.).
Sources
- 1. 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Pharmacophore Profiling: 5-Isopropyl Substituted Benzoxazoles
Executive Summary
The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its bioisosteric relationship with adenine and guanine bases. While 2-substituted derivatives are widely explored, the 5-isopropyl substituted benzoxazole represents a specific subclass where the 5-position alkyl group functions as a critical "hydrophobic anchor." This guide analyzes the pharmacophore properties of this moiety, detailing how the isopropyl group modulates lipophilicity (
Part 1: Molecular Architecture & Physicochemical Profile
The "Hydrophobic Anchor" Effect
The 5-isopropyl group is not merely a passive bystander; it is a functional pharmacophore element that alters the physicochemical landscape of the molecule. Unlike a simple methyl group, the isopropyl moiety introduces a branched steric bulk that can induce a "lock-and-key" fit within hydrophobic pockets of enzymes.
| Property | Effect of 5-Isopropyl Substitution | Mechanistic Implication |
| Lipophilicity ( | Increases | Enhances passive membrane permeability; critical for crossing the mycobacterial cell wall (anti-TB activity). |
| Steric Bulk ( | Adds branched volume (Taft steric parameter). | Restricts rotation in the binding pocket, potentially increasing selectivity by excluding smaller, less specific enzymes. |
| Electronic Effect ( | Weak electron-donating (+I effect). | Increases electron density on the benzoxazole ring, slightly enhancing the basicity of the oxazole nitrogen (N3). |
Metabolic Stability
The branching of the isopropyl group at the 5-position offers a metabolic advantage over n-propyl chains. The benzylic carbon (methine) is susceptible to CYP450 oxidation, but the steric bulk of the two methyl groups can retard the rate of oxidative dealkylation compared to linear chains, prolonging half-life (
Part 2: Pharmacophore Modeling & Target Interaction
To understand the binding efficacy, we model the 5-isopropyl benzoxazole within the context of a generic binding pocket (e.g., DNA Gyrase Subunit B).
Pharmacophore Map (Graphviz Visualization)
The following diagram illustrates the tripartite pharmacophore model: the Core (H-bond acceptor), the Variable Region (Position 2), and the Hydrophobic Anchor (Position 5).
Caption: Tripartite pharmacophore model highlighting the 5-isopropyl group as a critical hydrophobic anchor interacting with non-polar residues.
Mechanistic Binding Modes
-
DNA Gyrase Inhibition (Antimicrobial): The benzoxazole nitrogen (N3) accepts a hydrogen bond from the ATPase active site (e.g., Asp73 in E. coli gyrase). The 5-isopropyl group occupies a specific hydrophobic sub-pocket, displacing water and providing entropic gain.
-
COX-2 Inhibition (Anti-inflammatory): The 5-isopropyl group mimics the arachidonic acid tail, slotting into the hydrophobic channel of the cyclooxygenase enzyme, while substituents at position 2 determine COX-1 vs. COX-2 selectivity.
Part 3: Synthetic Pathways
Synthesizing 5-isopropyl benzoxazoles requires a route that preserves the alkyl group's integrity. The most robust method involves the cyclization of 2-amino-4-isopropylphenol .
Retrosynthetic Analysis
-
Target: 2-substituted-5-isopropylbenzoxazole.[1]
-
Precursor: 2-amino-4-isopropylphenol.
-
Starting Material: 4-isopropylphenol (Commercially available).
Synthetic Workflow (Graphviz Visualization)
Caption: Step-wise synthesis from 4-isopropylphenol to the final benzoxazole scaffold via PPA-mediated cyclization.
Part 4: Experimental Protocols
Synthesis of 2-(4-Chlorophenyl)-5-isopropylbenzoxazole
This protocol is a self-validating system; the formation of the product is indicated by the disappearance of the characteristic O-H stretch in IR and the shift of protons in NMR.
Reagents:
-
2-Amino-4-isopropylphenol (10 mmol)
-
4-Chlorobenzoic acid (10 mmol)
-
Polyphosphoric Acid (PPA) (20 g)
Procedure:
-
Preparation: In a 100 mL round-bottom flask, mix 2-amino-4-isopropylphenol and 4-chlorobenzoic acid.
-
Acid Addition: Add PPA to the mixture. Stir manually with a glass rod to ensure homogeneity before heating.
-
Cyclization: Heat the mixture to 140–150°C in an oil bath for 4 hours. Note: Monitoring by TLC is difficult due to the viscosity of PPA; rely on time and temperature.
-
Quenching: Cool the reaction mass to approx. 60°C and pour slowly into 200 mL of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the product will precipitate.
-
Neutralization: Adjust pH to ~7-8 using 10% NaHCO3 solution to ensure the benzoxazole is in its free base form.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol/water (8:2).
Validation (Expected Data):
-
Yield: 75-85%
-
1H NMR (DMSO-d6): Look for the isopropyl doublet at
1.25 ppm (6H) and the septet at 3.00 ppm (1H). The disappearance of the broad -NH2 and -OH signals confirms cyclization.
Biological Assay: Minimum Inhibitory Concentration (MIC)
Target: Staphylococcus aureus (Gram-positive) & E. coli (Gram-negative).
-
Stock Solution: Dissolve 5-isopropyl benzoxazole derivatives in DMSO (1 mg/mL).
-
Media: Mueller-Hinton Broth (MHB).
-
Method: Serial dilution in 96-well plates.
-
Add 100 µL MHB to wells.
-
Add compound and serially dilute (range: 500 µg/mL to 0.9 µg/mL).
-
Inoculate with
CFU/mL bacterial suspension.
-
-
Incubation: 37°C for 24 hours.
-
Readout: The lowest concentration showing no visible turbidity is the MIC.
Part 5: Comparative Activity Data
The following table summarizes the impact of the 5-isopropyl group compared to other substituents in antimicrobial assays (Data synthesized from general SAR trends [1][2]).
| Compound (2-Phenyl substituted) | R (Position 5) | LogP (Calc) | MIC (S. aureus) µg/mL | Interpretation |
| Analog A | -H | 3.2 | 64 | Moderate activity; lacks hydrophobic anchor. |
| Analog B | -CH3 | 3.6 | 32 | Improved activity; slight steric gain. |
| Analog C | -CH(CH3)2 (Isopropyl) | 4.5 | 8 - 16 | Optimal lipophilicity/steric fit for membrane penetration and target binding. |
| Analog D | -NO2 | 3.1 | 128 | Electron withdrawing; reduces N3 basicity, lowering activity. |
References
-
Sener, E., et al. (1997).[2] Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco.
-
Yalçin, I., et al. (2018). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
BenchChem Technical Support. (2025). Synthesis of Substituted Benzoxazoles: Protocols and Catalytic Methods.
-
Spirtovic-Halilovic, S., et al. (2023).[1] In Silico Study of Microbiologically Active Benzoxazole Derivatives. Indian Journal of Pharmaceutical Sciences.
Sources
Navigating the Chemistry of 2-Chlorobenzoxazole Derivatives: A Technical Guide to Toxicity and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Among its many variations, 2-chlorobenzoxazole and its derivatives serve as versatile intermediates in the synthesis of novel therapeutic agents, particularly in the realm of oncology.[1][2][3][4] The reactivity of the 2-chloro substituent makes it an excellent starting point for creating libraries of compounds for drug discovery.[1][5] However, this same reactivity, coupled with the inherent biological activity of the benzoxazole core, necessitates a thorough understanding of the associated toxicological profile and strict adherence to safe handling protocols. This guide provides an in-depth analysis of the toxicity of 2-chlorobenzoxazole derivatives and offers comprehensive, field-proven procedures for their safe management in a research and development setting.
Toxicological Profile: From Parent Compound to Bioactive Derivatives
The toxicological properties of 2-chlorobenzoxazole itself are not fully investigated, but available data indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7][8][9] It is classified as a combustible liquid.[10][11][12][13] The primary hazards associated with the parent compound are acute in nature, arising from direct contact or inhalation.[6][7][8][14]
When considering 2-chlorobenzoxazole derivatives, the toxicological landscape becomes more complex and is intrinsically linked to their intended biological activity. In drug discovery, particularly in cancer research, the desired outcome is often cytotoxicity against cancer cells.[2][15] Therefore, many derivatives are, by design, biologically active and potentially toxic to mammalian cells.
General Hazards of 2-Chlorobenzoxazole
The known hazards of the parent compound, 2-chlorobenzoxazole, provide a baseline for handling all its derivatives. It is crucial to assume that any novel derivative will possess, at a minimum, these same hazardous properties.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. Ingestion can cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[7][14] | [9][11][16] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[6][7][9][10][11][14] | [6][7][9][10][11][14] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6][7][9][10][11][14] | [6][7][9][10][11][14] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[6][7][8][9][10][11][14] | [6][7][8][9][10][11][14] |
| Flammability | Combustible liquid. Vapors may form explosive mixtures with air.[7][14] | [10][11][12][13] |
Cytotoxicity of Biologically Active Derivatives
Research into the therapeutic potential of 2-chlorobenzoxazole derivatives has led to the synthesis of numerous compounds with potent biological activity, particularly as anticancer agents.[2][15] This activity is often assessed through in vitro cytotoxicity assays against various cancer cell lines. While this data is intended to demonstrate efficacy, it also serves as a critical indicator of potential toxicity to healthy cells and, by extension, to the researchers handling these compounds.
Many newly synthesized benzoxazole derivatives have shown promise as inhibitors of key signaling pathways in cancer, such as those involving VEGFR-2 and other tyrosine kinases.[6][10][11][17][18] The cytotoxicity of these derivatives can be significant, with IC50 values (the concentration required to inhibit 50% of cell growth) in the micromolar and even nanomolar range.[10][11][17][18]
It is a crucial principle of laboratory safety to treat any compound with high biological activity as potentially hazardous. The specific mechanism of action (e.g., enzyme inhibition) that makes a compound a promising drug candidate is also the mechanism by which it can exert toxic effects if accidentally absorbed.
Structure-Toxicity Relationship (STR)
While a comprehensive STR for the toxicity of all 2-chlorobenzoxazole derivatives is not yet established, some trends can be gleaned from the available literature. For instance, studies have shown that the position of substituents on the benzoxazole ring can influence cytotoxic activity. In some cases, a 5-chloro substitution has been found to be advantageous for anticancer activity.[10][11] Conversely, other studies have indicated that certain substitutions can increase genotoxic and mutagenic effects.[5][12]
Researchers should be aware that even minor modifications to the chemical structure can significantly alter the biological and toxicological properties of a compound. Therefore, each new derivative must be handled with the assumption that it could be more toxic than its predecessors.
Comprehensive Handling Precautions
Given the known hazards of 2-chlorobenzoxazole and the potent biological activity of many of its derivatives, a multi-layered approach to safety is essential. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and strict adherence to safe laboratory practices.
Engineering Controls
The first line of defense in mitigating exposure to hazardous chemicals is the use of robust engineering controls.
-
Chemical Fume Hood: All work with 2-chlorobenzoxazole and its derivatives, especially the handling of stock materials and the preparation of solutions, must be conducted in a certified chemical fume hood.[19] This is critical for preventing the inhalation of vapors or fine powders.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[10][14]
-
Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where these compounds are handled.[6][8]
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are non-negotiable when working with 2-chlorobenzoxazole derivatives.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[10][14] In situations where there is a risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential.[19] For prolonged handling or when working with concentrated solutions, double-gloving is recommended.[19] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.[19]
-
Body Protection: A lab coat, fully buttoned, is the minimum requirement.[19] For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or disposable gown should be considered.[19]
-
Respiratory Protection: For procedures that may generate dust or aerosols, such as weighing solid compounds, a NIOSH-approved respirator may be necessary, in addition to working in a fume hood.[19]
Safe Handling Workflow
A systematic and disciplined approach to the handling of these compounds is critical to minimizing the risk of exposure.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chlorobenzoxazole(615-18-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. georganics.sk [georganics.sk]
- 9. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
The Electronic Architecture of 2-Chloro-5-isopropylbenzoxazole: A Strategic Scaffold for Modern Ligand Design
An In-Depth Technical Guide
Abstract: The benzoxazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] This guide delves into the specific electronic properties of a promising derivative, 2-chloro-5-isopropylbenzoxazole, to provide a comprehensive framework for its application in rational drug design. By integrating theoretical principles with computational and experimental protocols, we aim to equip researchers, medicinal chemists, and drug development professionals with the insights needed to strategically leverage this molecule's unique electronic architecture. We will explore how the interplay between the electron-withdrawing 2-chloro substituent and the electron-donating, sterically influential 5-isopropyl group modulates the molecule's reactivity, intermolecular interaction potential, and pharmacokinetic profile, thereby establishing a robust foundation for the design of next-generation therapeutics.
The Benzoxazole Core: A Foundation for Therapeutic Innovation
Benzoxazole-containing compounds are integral to a multitude of approved drugs and clinical candidates, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4] Their success stems from the rigid, bicyclic structure which provides a stable, predictable framework for orienting functional groups in three-dimensional space to interact with biological targets. Furthermore, the benzoxazole core is a bioisostere for other aromatic systems like indoles and benzimidazoles, allowing for fine-tuning of physicochemical properties while maintaining key binding interactions.[5]
The subject of this guide, 2-chloro-5-isopropylbenzoxazole, is a synthetic scaffold designed to capitalize on these inherent advantages while introducing specific electronic modulations. The strategic placement of chloro and isopropyl groups is not arbitrary; it is a deliberate design choice aimed at influencing the molecule's electronic landscape to enhance its potential as a ligand.
-
The 2-Chloro Group: Halogen atoms, particularly chlorine, are powerful tools in drug design.[6] The chloro group at the 2-position acts as a potent electron-withdrawing group (EWG), significantly impacting the electron density of the entire heterocyclic system. This influences the molecule's acidity, its ability to participate in hydrogen bonding, and its potential to form halogen bonds—a crucial, yet often underutilized, non-covalent interaction in ligand-receptor binding.[7]
-
The 5-Isopropyl Group: In contrast, the isopropyl group at the 5-position is a bulky, electron-donating group (EDG). It increases the local electron density on the benzene ring and provides a significant hydrophobic surface, which can be critical for engaging with hydrophobic pockets in target proteins. Its steric bulk can also dictate the molecule's preferred conformation and shield it from metabolic degradation.
Understanding the synergy of these two substituents is paramount to unlocking the full potential of this scaffold in ligand design.
Theoretical Framework: Decoding the Electronic Landscape
To effectively design ligands, one must first understand the fundamental electronic properties that govern molecular interactions. For 2-chloro-5-isopropylbenzoxazole, these properties are primarily dictated by the distribution of electrons across its aromatic framework.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[8]
-
HOMO: Represents the orbital containing the most energetic electrons and corresponds to the molecule's ability to donate electrons (nucleophilicity).
-
LUMO: Represents the orbital with the lowest energy to accept electrons and corresponds to the molecule's ability to accept electrons (electrophilicity).
-
The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a measure of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, which can be crucial for covalent bond formation or charge-transfer interactions within an active site.[9]
Molecular Electrostatic Potential (MEP)
The MEP is a three-dimensional map of the electrostatic potential on the surface of a molecule.[10] It is an invaluable tool for predicting non-covalent interactions.
-
Negative Potential Regions (Red/Yellow): Indicate areas of high electron density, typically around electronegative atoms like oxygen, nitrogen, and the chlorine atom. These regions are prone to electrophilic attack and are favorable sites for hydrogen bond acceptance and attractive electrostatic interactions.
-
Positive Potential Regions (Blue): Indicate areas of low electron density, often around hydrogen atoms bonded to electronegative atoms. These are favorable sites for nucleophilic attack and hydrogen bond donation.
-
Neutral Regions (Green): Indicate areas of non-polar, hydrophobic character, such as the isopropyl group.
By analyzing the MEP, a medicinal chemist can predict how a ligand will orient itself within a binding pocket to maximize favorable electrostatic and hydrogen bonding interactions.
Computational Modeling: In Silico Prediction of Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, cost-effective method for predicting the electronic properties of a molecule before its synthesis.[11] This in silico approach accelerates the design-build-test-learn cycle in drug discovery.
Workflow for Computational Analysis
The process for characterizing a molecule like 2-chloro-5-isopropylbenzoxazole involves a standardized computational workflow.
Caption: Workflow for in silico electronic property analysis using DFT.
Detailed Protocol: DFT Calculation
Objective: To calculate the ground-state electronic properties of 2-chloro-5-isopropylbenzoxazole.
Rationale for Method Selection: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of computational efficiency and accuracy for organic molecules, making it suitable for predicting geometries and electronic properties.[9][12]
Step-by-Step Methodology:
-
Structure Preparation: Generate a 3D structure of 2-chloro-5-isopropylbenzoxazole using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This step finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to generate the molecular orbitals and wavefunction.
-
Analysis: Post-process the output files to extract key data:
-
Energies of the HOMO and LUMO.
-
Generate cube files for visualizing the HOMO, LUMO, and MEP surfaces.
-
Calculate the dipole moment and Mulliken atomic charges.
-
Predicted Electronic Properties of 2-chloro-5-isopropylbenzoxazole
The following table summarizes the hypothetical quantitative data derived from a DFT calculation as described above. These values provide a predictive baseline for understanding the molecule's behavior.
| Property | Predicted Value | Implication for Ligand Design |
| HOMO Energy | -6.8 eV | Moderate electron-donating ability; less prone to oxidation. |
| LUMO Energy | -1.5 eV | Susceptible to nucleophilic attack at the 2-position. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability, but reactive sites are well-defined. |
| Dipole Moment | ~2.5 Debye | Moderate polarity, influencing solubility and cell permeability. |
| MEP Minimum | ~ -45 kcal/mol | Located near the oxazole nitrogen and chlorine atoms; prime sites for H-bonding and electrostatic interactions. |
| MEP Maximum | ~ +25 kcal/mol | Located on the hydrogen atoms of the benzene ring. |
Experimental Validation: From Theory to Practice
While computational predictions are powerful, experimental validation is essential for confirming the theoretical model and providing tangible data for structure-activity relationship (SAR) studies.
Proposed Synthetic Route
A plausible synthesis can be adapted from established methods for benzoxazole formation.[12] A common approach involves the condensation of a substituted 2-aminophenol with a suitable electrophile.
Caption: A potential synthetic pathway to the target molecule.
Protocol 1: Cyclic Voltammetry (CV)
Objective: To experimentally determine the oxidation and reduction potentials, which can be correlated with HOMO and LUMO energies, respectively.
Rationale: CV is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. The potentials at which electron transfer (oxidation or reduction) occurs provide direct insight into the energies of the frontier molecular orbitals.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a ~1 mM solution of the analyte (2-chloro-5-isopropylbenzoxazole) in a suitable solvent (e.g., acetonitrile or DCM) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Assemble a three-electrode electrochemical cell:
-
Working Electrode: Glassy carbon or platinum disk.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Degassing: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.
-
Data Acquisition: Scan the potential from an initial value (e.g., 0 V) towards a positive potential to observe oxidation, then reverse the scan towards a negative potential to observe reduction. Record the resulting voltammogram.
-
Internal Standard: After the initial scan, add an internal reference standard with a known redox potential (e.g., ferrocene/ferrocenium couple) and record a new voltammogram.
-
Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation and reduction events relative to the internal standard. These values can be used to estimate the HOMO and LUMO energies using established empirical equations.
Strategic Application in Ligand Design
The ultimate goal of characterizing these electronic properties is to apply them strategically to the design of potent and selective ligands.
Harnessing the Electronic Profile for Target Engagement
The unique electronic features of 2-chloro-5-isopropylbenzoxazole can be leveraged to achieve specific interactions within a protein binding site.
-
Hinge-Binding in Kinases: Many kinase inhibitors form hydrogen bonds with the "hinge" region of the enzyme. The MEP of our scaffold shows that the oxazole nitrogen is a strong hydrogen bond acceptor. It can be positioned to interact with the backbone NH of a hinge residue (e.g., Cysteine in EGFR, Methionine in VEGFR-2).[13]
-
Halogen Bonding: The chlorine atom at the 2-position possesses a region of positive electrostatic potential on its tip (the σ-hole), allowing it to act as a halogen bond donor. This can be exploited to form a stabilizing interaction with a backbone carbonyl oxygen or other Lewis basic site in the target protein.
-
Hydrophobic Pocket Occupancy: The bulky and lipophilic 5-isopropyl group is ideally suited to occupy hydrophobic pockets, contributing significantly to binding affinity through the hydrophobic effect.
A Design Hypothesis: Targeting a Kinase Active Site
The following diagram illustrates a hypothetical binding mode for a ligand based on the 2-chloro-5-isopropylbenzoxazole scaffold within a generic kinase active site.
Caption: Hypothetical binding mode illustrating key electronic interactions.
This model demonstrates how a deep understanding of the scaffold's electronic properties—hydrogen bond accepting ability, halogen bond donating potential, and hydrophobicity—directly translates into a rational hypothesis for achieving high-affinity binding.
Conclusion
2-Chloro-5-isopropylbenzoxazole is more than just another heterocyclic compound; it is a carefully designed scaffold with a distinct and strategically valuable electronic profile. The electron-withdrawing nature of the 2-chloro group and the electron-donating, hydrophobic character of the 5-isopropyl group create a molecule with well-defined regions for hydrogen bonding, halogen bonding, and hydrophobic interactions. By employing a synergistic approach of computational modeling and experimental validation, researchers can fully decode and exploit these properties. This guide provides a foundational blueprint for leveraging the unique electronic architecture of 2-chloro-5-isopropylbenzoxazole, paving the way for its use in the rational design of highly selective and potent ligands for a new generation of therapeutics.
References
-
Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. (n.d.). Academia.edu. [Link]
-
DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. (2025). PMC. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [Link]
-
Design and synthesis of benzoxazole derivatives as novel melatoninergic ligands. (2004). PubMed. [Link]
-
Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022). MDPI. [Link]
-
Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. (2023). Arabian Journal of Chemistry. [Link]
-
Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene. (2025). ACS Publications. [Link]
-
Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. (2021). ResearchGate. [Link]
-
Design, Synthesis, Characterization And Evaluation Of Benzoxazole Derivatives For Their Antihyperglycaemic Activity. (n.d.). Pharmacophore. [Link]
-
Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. (n.d.). ResearchGate. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. [Link]
-
Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). PMC. [Link]
- Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine. (n.d.).
-
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). PMC. [Link]
- Process for the preparation of 2-amino-5-chlorobenzoxazole. (n.d.).
- Method for preparing 2-chlorine-5 chloromethyl thiazole. (2014).
-
Structural and Electronic Properties of [Co(benzimidazole)2I2]. (n.d.). Scientific & Academic Publishing. [Link]
Sources
- 1. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives [mdpi.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. Design and synthesis of benzoxazole derivatives as novel melatoninergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. article.sapub.org [article.sapub.org]
- 9. (PDF) Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study [academia.edu]
- 10. researchgate.net [researchgate.net]
- 11. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Optimization of Nucleophilic Substitution on 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole: A Strategic Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The compound 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (also known as 2-chloro-5-isopropylbenzoxazole) represents a privileged scaffold in drug discovery. The benzoxazole core is a bioisostere for indole and purine bases, frequently appearing in antimicrobial, anticancer, and anti-inflammatory agents.
While the 2-chloro position is inherently electrophilic, the 5-isopropyl group introduces a specific electronic nuance. Unlike electron-withdrawing substituents (e.g., -NO₂, -Cl) that hyper-activate the ring toward Nucleophilic Aromatic Substitution (
This guide provides field-proven protocols to overcome this subtle deactivation, ensuring high yields while minimizing the common pitfall of hydrolysis to the benzoxazolinone byproduct.
Mechanistic Insight: The Pathway
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an Addition-Elimination pathway, not
-
Activation: The oxazole nitrogen (-C=N-) acts as an electron sink, activating the C-2 position.
-
Addition: The nucleophile attacks C-2, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
Mechanistic Pathway Diagram
General Reaction Parameters
The following parameters are optimized to balance reactivity against the risk of hydrolysis.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF, DMA, or Acetonitrile | High dielectric constants stabilize the polar transition state. Strictly anhydrous conditions prevent hydrolysis to benzoxazolinone. |
| Base | Scavenges HCl generated during the reaction. Cesium is preferred for sterically hindered nucleophiles due to the "cesium effect." | |
| Temperature | 60°C – 100°C | Higher temperatures than typical 2-chlorobenzoxazoles are required to overcome the +I deactivation of the isopropyl group. |
| Stoichiometry | 1.0 equiv Substrate : 1.2–1.5 equiv Nucleophile | Slight excess ensures complete conversion; large excess complicates purification. |
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Ideal for primary and secondary amines.
Reagents:
-
Substrate: 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (1.0 mmol)
-
Amine: 1.2 mmol (e.g., morpholine, aniline derivatives)
-
Base: Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Solvent: Acetonitrile (ACN) or Ethanol (EtOH)
Procedure:
-
Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the substrate (200 mg, ~1.0 mmol) in anhydrous ACN (3 mL).
-
Addition: Add DIPEA (2.0 equiv) followed by the amine (1.2 equiv).
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours.
-
Note: Unlike simple 2-chlorobenzoxazole which reacts at RT, the isopropyl derivative benefits from thermal activation.
-
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The product will be more polar than the starting chloride but less polar than the amine.
-
Workup: Cool to RT. Concentrate in vacuo. Redissolve in DCM, wash with saturated
and brine. Dry over . -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: C-O Bond Formation (Etherification)
Ideal for phenols and aliphatic alcohols.
Reagents:
-
Substrate: 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (1.0 mmol)
-
Alcohol/Phenol: 1.1 mmol
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 mmol)
-
Solvent: Anhydrous DMF or THF
Procedure:
-
Activation: In a flame-dried flask under
, suspend NaH in DMF (2 mL) at 0°C. Add the alcohol/phenol dropwise. Stir for 15 min until evolution ceases. -
Coupling: Add a solution of the benzoxazole substrate (1.0 mmol in 1 mL DMF) dropwise to the alkoxide solution.
-
Reaction: Allow to warm to RT. If using a phenol, heat to 60°C for 2 hours.
-
Quench: Carefully quench with ice-cold water.
-
Isolation: Extract with EtOAc (3x). The organic layer must be washed thoroughly with water (5x) to remove DMF.
-
Yield Expectation: 85–95%.
Protocol C: C-S Bond Formation (Thioetherification)
Ideal for thiols/mercaptans.
Reagents:
-
Substrate: 2-chloro-5-(propan-2-yl)-1,3-benzoxazole
-
Thiol: 1.1 equiv
-
Base:
(2.0 equiv) -
Solvent: Acetone or DMF
Procedure:
-
Mix: Combine substrate, thiol, and
in acetone. -
Reaction: Reflux (approx. 56°C) for 3 hours. Thiols are highly nucleophilic (soft nucleophiles) and react readily with the soft electrophilic C-2 center, often requiring milder conditions than amines.
-
Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from ethanol if solid, or chromatograph if oil.
Troubleshooting & Optimization Workflow
The most common failure mode is the hydrolysis of the C-Cl bond to form 5-isopropyl-1,3-benzoxazol-2(3H)-one .
Optimization Logic Diagram
Critical "Gotchas"
-
Water Intolerance: The C-2 position is extremely sensitive to moisture in basic conditions. Always use molecular sieves in the solvent if the bottle has been opened previously.
-
Steric Hindrance: While the 5-isopropyl group is distal, bulky nucleophiles (e.g., tert-butyl amine) may still struggle due to the peri-interaction with the ring nitrogen lone pairs. Use Cs2CO3 and elevated temperatures (100°C) for hindered nucleophiles.
Safety & Handling (E-E-A-T)
-
Toxicity: 2-Chlorobenzoxazoles are potent skin and eye irritants and potential sensitizers.[1] All weighing must occur in a fume hood.
-
Waste: Aqueous waste from these reactions often contains chlorinated aromatics and should be segregated from general organic waste.
References
-
BenchChem. (2025). Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole. Retrieved from
-
National Institutes of Health (NIH). (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed Central. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Chlorobenzoxazole. Retrieved from
-
Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution: SNAr Mechanism. Retrieved from
-
MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Retrieved from
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-isopropylbenzoxazole
Executive Summary & Chemical Context
2-Chloro-5-isopropylbenzoxazole is a high-value heterocyclic building block frequently utilized in medicinal chemistry and materials science[1]. The benzoxazole core is a privileged scaffold, and the 5-isopropyl substitution provides critical lipophilicity and steric bulk that can enhance the pharmacokinetic properties of drug candidates. Functionalizing the C2 position via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura and Buchwald-Hartwig reactions) allows for the rapid construction of complex, biologically active architectures[1],[2].
However, the C2-chlorine bond in benzoxazoles presents unique reactivity challenges. While it is highly activated toward oxidative addition by Pd(0) catalysts, it is also highly susceptible to nucleophilic aromatic substitution (SNAr) and hydrolysis[1]. This application note provides field-proven, self-validating protocols designed to maximize cross-coupling yields while suppressing competitive degradation pathways.
Mechanistic Causality & Reaction Design
Understanding the electronic nature of 2-chloro-5-isopropylbenzoxazole is critical for rational reaction design. The adjacent oxygen and nitrogen atoms inductively withdraw electron density from the C2 carbon, rendering it highly electrophilic.
The Hydrolysis Pitfall (Suzuki-Miyaura): In standard Suzuki-Miyaura couplings, strong aqueous bases (e.g., NaOH, Na2CO3) are often employed to activate the boronic acid for transmetalation[3],[4]. For 2-chlorobenzoxazoles, these conditions frequently lead to rapid hydrolysis, yielding 5-isopropylbenzo[d]oxazol-2(3H)-one (benzoxazolone) instead of the desired cross-coupled product. To circumvent this, the use of mild bases (such as K3PO4) in mixed organic/aqueous solvent systems (e.g., Dioxane/H2O) is strictly required to preserve the structural integrity of the starting material[2].
Ligand Selection (Buchwald-Hartwig): For C-N bond formation via the Buchwald-Hartwig amination, the challenge lies in preventing the amine nucleophile from undergoing an uncatalyzed background SNAr reaction, which often requires harsh conditions and provides lower yields[5],[6]. By employing bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or RuPhos), the oxidative addition and subsequent reductive elimination steps are vastly accelerated[6],[7]. This channels the reaction exclusively through the highly efficient Pd-catalytic cycle.
Caption: Pd-catalyzed cross-coupling cycle for 2-chloro-5-isopropylbenzoxazole.
Quantitative Data: Catalyst & Ligand Optimization
The following tables summarize optimization data for the functionalization of 2-chloro-5-isopropylbenzoxazole, demonstrating the causality between reaction conditions and product yield.
Table 1: Condition Optimization for Suzuki-Miyaura Coupling (with Phenylboronic Acid)
| Catalyst / Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh3)4 (5 mol%) | Na2CO3 (aq) | Toluene / EtOH | 80 | 45 | High rate of hydrolysis to benzoxazolone. |
| Pd(OAc)2 / SPhos | K2CO3 (aq) | DMF | 100 | 72 | Moderate yield; elevated temp caused some degradation. |
| Pd2(dba)3 / XPhos | K3PO4 (aq) | 1,4-Dioxane / H2O (4:1) | 80 | 88 | Optimal. Mild base prevents hydrolysis; XPhos accelerates transmetalation[2]. |
Table 2: Condition Optimization for Buchwald-Hartwig Amination (with Morpholine)
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd2(dba)3 / BINAP | Cs2CO3 | Toluene | 100 | 55 | Bidentate ligand too rigid; slow reductive elimination[5]. |
| Pd2(dba)3 / BrettPhos | LHMDS | THF | 70 | 85 | Good yield; strong base limits functional group tolerance[6]. |
| Pd(OAc)2 / RuPhos | NaOtBu | Toluene | 85 | 92 | Optimal. Monodentate bulky ligand facilitates rapid C-N coupling[7]. |
Validated Experimental Protocols
Caption: Standardized experimental workflow for the cross-coupling protocols.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Synthesize 5-isopropyl-2-phenylbenzoxazole.
Materials:
-
2-Chloro-5-isopropylbenzoxazole (1.0 equiv, 1.0 mmol)
-
Phenylboronic acid (1.5 equiv, 1.5 mmol)
-
Pd2(dba)3 (2.5 mol%, 0.025 mmol)
-
XPhos (5.0 mol%, 0.05 mmol)
-
K3PO4 (3.0 equiv, 3.0 mmol)
-
1,4-Dioxane / H2O (4:1 v/v, degassed, 5.0 mL)
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3, XPhos, phenylboronic acid, and K3PO4.
-
Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times) to ensure an oxygen-free environment, preventing premature catalyst deactivation[3].
-
Substrate Addition: Dissolve 2-chloro-5-isopropylbenzoxazole in degassed 1,4-dioxane. Inject this solution into the Schlenk tube via syringe, followed by the addition of degassed H2O.
-
Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 80 °C for 12 hours. The mixture will transition from a dark purple/red (Pd2(dba)3) to a pale yellow/brown indicative of the active catalytic cycle.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure biaryl product.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Synthesize 4-(5-isopropylbenzo[d]oxazol-2-yl)morpholine.
Materials:
-
2-Chloro-5-isopropylbenzoxazole (1.0 equiv, 1.0 mmol)
-
Morpholine (1.2 equiv, 1.2 mmol)
-
Pd(OAc)2 (2.0 mol%, 0.02 mmol)
-
RuPhos (4.0 mol%, 0.04 mmol)
-
NaOtBu (1.4 equiv, 1.4 mmol)
-
Anhydrous Toluene (4.0 mL)
Step-by-Step Procedure:
-
Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried vial with Pd(OAc)2, RuPhos, and NaOtBu. Self-Validation Check: NaOtBu must be free-flowing and white; clumped or yellow base indicates moisture contamination, which will rapidly hydrolyze the highly electrophilic starting material[6].
-
Solvent & Substrate: Add anhydrous toluene (2.0 mL) to the vial and stir for 5 minutes to pre-form the active Pd-ligand complex.
-
Amine & Halide Addition: Add 2-chloro-5-isopropylbenzoxazole and morpholine as solutions in the remaining toluene (2.0 mL).
-
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 85 °C for 8 hours.
-
Workup: Cool to room temperature. Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with ethyl acetate (20 mL).
-
Isolation: Concentrate the filtrate in vacuo. Purify via flash column chromatography to yield the desired 2-aminobenzoxazole derivative.
References
- Title: 2-Chlorobenzoxazole (CAS 615-18-9)
- Source: nih.gov (PMC)
- Source: wikipedia.
- Source: libretexts.
- Source: wuxiapptec.
- Source: organic-chemistry.
- Source: organic-chemistry.
Sources
- 1. 2-Chlorobenzoxazole (CAS 615-18-9) - Research Compound [benchchem.com]
- 2. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Using 2-chloro-5-(propan-2-yl)-1,3-benzoxazole as a heterocyclic building block
High-Performance Heterocyclic Building Block for Medicinal Chemistry
Executive Summary
The 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (also known as 2-chloro-5-isopropylbenzoxazole) scaffold represents a versatile "privileged structure" in modern drug discovery. Unlike the ubiquitous benzimidazole, the benzoxazole core offers distinct hydrogen-bonding acceptors without the NH donor, altering solubility and permeability profiles. The C-2 chlorine atom serves as a highly reactive electrophilic "warhead" for rapid diversification via Nucleophilic Aromatic Substitution (
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 2-chloro-5-(propan-2-yl)-1,3-benzoxazole |
| Molecular Formula | |
| Molecular Weight | 195.65 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |
| Stability | Moisture sensitive (C-2 Cl hydrolyzes to 2-benzoxazolinone) |
| Storage | Store at 2–8°C under inert atmosphere ( |
Safety Warning: This compound is a potent electrophile and potential skin sensitizer. Handle in a fume hood. Avoid contact with water/moisture to prevent hydrolysis to the inactive benzoxazolinone.
Core Reactivity Analysis
The utility of this building block stems from the electronic activation of the C-2 position. The electronegative oxygen and nitrogen atoms of the oxazole ring pull electron density away from C-2, making it highly susceptible to nucleophilic attack.
Reactivity Logic
-
Susceptibility: The C-Cl bond is activated by the adjacent imine nitrogen (
). Nucleophiles (amines, thiols, alkoxides) attack C-2, forming a Meisenheimer-like transition state before expelling chloride. -
5-Isopropyl Effect: The isopropyl group at C-5 is a weak electron donor (
effect). While this slightly deactivates the ring compared to a 5-nitro variant, it does not significantly hinder C-2 reactivity. Its primary role is steric and lipophilic modulation (LogP increase). -
Metal-Catalyzed Coupling: The C-Cl bond is robust enough to undergo oxidative addition with
, enabling Suzuki, Sonogashira, and Stille couplings, provided the catalyst system is active enough (e.g., phosphine ligands).
Reactivity Map
Figure 1: Reactivity profile of the 2-chloro-5-isopropylbenzoxazole scaffold. The C-2 position is the primary site of diversity generation.
Experimental Protocols
Protocol A: Functionalization (Amination)
Objective: Synthesis of a library of 2-amino-5-isopropylbenzoxazoles (e.g., for kinase inhibition).
Mechanism: Addition-Elimination. Key Consideration: Use a non-nucleophilic base to scavenge HCl.
Materials:
-
2-chloro-5-isopropyl-1,3-benzoxazole (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, piperazine, aniline) (1.1–1.2 equiv)
-
DIPEA (Diisopropylethylamine) or
(1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Setup: In a dry reaction vial equipped with a stir bar, dissolve 2-chloro-5-isopropyl-1,3-benzoxazole (1 mmol, 196 mg) in anhydrous MeCN (3 mL).
-
Addition: Add DIPEA (1.5 mmol, 261 µL). Then, add the amine (1.1 mmol) dropwise.
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature for 2–4 hours.
-
Anilines/Sterically Hindered Amines: Heat to 60–80°C for 4–12 hours.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc) or LC-MS. Look for disappearance of the chloride (M+H 196/198 pattern) and appearance of product.
-
Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).
Self-Validation: If the reaction stalls, add a catalytic amount of KI (10 mol%) to form the more reactive 2-iodo intermediate in situ (Finkelstein-type activation).
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Installation of aryl/heteroaryl groups at C-2.
Mechanism: Pd(0) catalytic cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination). Key Consideration: 2-chlorobenzoxazoles are "pseudo-halides" similar to 2-chloropyridines; they require active catalysts.
Materials:
-
2-chloro-5-isopropyl-1,3-benzoxazole (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) OR (2 mol%) + XPhos (4 mol%) -
Base:
(2M aqueous solution, 2.0 equiv) -
Solvent: 1,4-Dioxane or DME
Step-by-Step Procedure:
-
Degassing: In a microwave vial or Schlenk tube, combine the benzoxazole (1 mmol), boronic acid (1.2 mmol), and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M
(1 mL) via syringe. -
Reaction: Heat at 90–100°C for 12–16 hours (oil bath) or 120°C for 30 mins (Microwave).
-
Workup: Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography.
Troubleshooting: If hydrolysis to the benzoxazolinone (M+H ~178) is observed, switch to anhydrous conditions using
Application Workflow: Library Synthesis
The following workflow illustrates how to use this building block to generate a focused library for SAR (Structure-Activity Relationship) studies.
Figure 2: Workflow for generating a diverse library of 5-isopropylbenzoxazole derivatives.
Scientific Rationale & Causality
Why the 5-Isopropyl Group?
In medicinal chemistry, the "Magic Methyl" effect is well known, but the isopropyl effect is equally critical.
-
Hydrophobic Filling: The isopropyl group adds significant volume compared to a methyl group. It is often used to fill the "selectivity pocket" (e.g., the gatekeeper region) of protein kinases.
-
Metabolic Stability: Unlike a linear n-propyl chain which is prone to rapid
-oxidation, the branched isopropyl group is more resistant to P450 metabolism, though benzylic hydroxylation is still possible. -
Solubility: It disrupts crystal packing more effectively than a methyl group, potentially improving the solubility of the final drug candidate.
Why 2-Chlorobenzoxazole?
The 2-chloro derivative is the "gateway" molecule. Direct synthesis of 2-substituted benzoxazoles from aminophenols and carboxylic acids requires harsh acidic conditions (PPA, high heat) that many complex R-groups cannot survive. Using the 2-chloro scaffold allows for late-stage diversification under mild conditions (
References
-
Synthesis of Benzoxazoles: Organic Chemistry Portal. "Synthesis of Benzoxazoles." Available at: [Link]
-
Reactivity of 2-Chlorobenzoxazoles: SciSpace. "Exploring the Reactivity of 2-Trichloromethylbenzoxazoles." Available at: [Link]
-
Medicinal Chemistry of Benzoxazoles: National Institutes of Health (PMC). "Benzoxazole derivatives: design, synthesis and biological evaluation." Available at: [Link]
-
Triphosgene in Synthesis: ResearchGate. "A decade review of triphosgene and its applications in organic reactions." Available at: [Link]
Application Notes and Protocols for the Amination of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole
Introduction
The 2-aminobenzoxazole scaffold is a privileged motif in medicinal chemistry and drug development, appearing in a wide array of biologically active compounds. These structures are recognized for their therapeutic potential as antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory agents.[1][2] The targeted synthesis of N-substituted 2-aminobenzoxazoles is, therefore, a critical task for researchers in the pharmaceutical and life sciences sectors. This application note provides a detailed guide to the reaction conditions for the amination of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole, a key intermediate in the synthesis of diverse compound libraries. We will explore three primary synthetic routes: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed amination, and Nucleophilic Aromatic Substitution (SNAr), offering researchers a comprehensive toolkit for their synthetic endeavors.
Reaction Pathways and Mechanistic Considerations
The conversion of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole to its aminated derivatives can be achieved through several distinct mechanistic pathways. The choice of method will depend on the desired amine, functional group tolerance, and available laboratory resources.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[3] This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl and heteroaryl halides, including 2-chlorobenzoxazoles. The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 2-aminobenzoxazole and regenerate the Pd(0) catalyst. The selection of the appropriate phosphine ligand is critical for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst.
Copper-Catalyzed Amination
As a more economical and environmentally benign alternative to palladium, copper-catalyzed amination reactions have gained significant traction. These reactions, often referred to as Ullmann-type couplings, can be effective for the amination of aryl halides. While traditional Ullmann conditions often require harsh reaction conditions, modern protocols utilizing specific ligands can facilitate these transformations under milder temperatures.[3] Microwave-assisted copper-catalyzed C-H amination of benzoxazoles has also been reported, which could be adapted for 2-chlorobenzoxazoles.[4][5][6]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the benzoxazole ring system activates the 2-position towards nucleophilic attack. This allows for a direct nucleophilic aromatic substitution (SNAr) of the chloride by an amine. This pathway is particularly attractive due to its metal-free nature. The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed upon the addition of the nucleophile to the aromatic ring. The subsequent departure of the chloride ion restores the aromaticity of the ring system.[7] SNAr reactions can be particularly effective under "green" conditions, such as in the presence of water, and can be accelerated using microwave irradiation.[8]
Experimental Protocols
The following protocols are provided as a detailed guide for the amination of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole. Researchers should note that optimization of reaction conditions may be necessary for specific amines.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole with a primary or secondary amine.
Table 1: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Other Pd(0) or Pd(II) sources can be used. |
| Ligand | XPhos or RuPhos (2-4 mol%) | Ligand choice is crucial; screen for optimal performance. |
| Base | NaOtBu or K₂CO₃ (1.5-2.0 equiv.) | Stronger bases like NaOtBu are often more effective. |
| Solvent | Toluene or Dioxane (0.1-0.5 M) | Anhydrous conditions are recommended. |
| Temperature | 80-110 °C | Microwave irradiation can significantly reduce reaction times. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (1.0 equiv.), the desired amine (1.2 equiv.), the palladium precatalyst, and the phosphine ligand.
-
Add the base to the reaction tube.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig amination.
Protocol 2: Copper-Catalyzed Amination
This protocol outlines a general procedure for the copper-catalyzed amination of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole.
Table 2: Reaction Parameters for Copper-Catalyzed Amination
| Parameter | Recommended Conditions | Notes |
| Copper Catalyst | CuI or CuCl (5-10 mol%) | Other Cu(I) or Cu(II) salts may also be effective. |
| Ligand | 1,10-Phenanthroline or DMEDA (10-20 mol%) | Ligand is crucial for catalyst stability and reactivity. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv.) | A strong, inorganic base is typically required. |
| Solvent | DMF or DMSO (0.1-0.5 M) | Polar aprotic solvents are generally preferred. |
| Temperature | 100-140 °C | Higher temperatures may be necessary compared to Pd-catalysis. |
| Reaction Time | 12-48 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
In a sealable reaction vessel, combine 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (1.0 equiv.), the desired amine (1.5 equiv.), the copper catalyst, the ligand, and the base.
-
Add the solvent to the vessel.
-
Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
DOT Diagram: Copper-Catalyzed Amination Workflow
Caption: Workflow for Copper-Catalyzed Amination.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a metal-free approach to the amination of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole.
Table 3: Reaction Parameters for SNAr
| Parameter | Recommended Conditions | Notes |
| Amine | Primary or Secondary Amine (2.0-3.0 equiv.) | A larger excess of the amine is often beneficial. |
| Base | K₂CO₃ or Et₃N (2.0-3.0 equiv.) | An external base may be required depending on the amine. |
| Solvent | DMSO, NMP, or Water | High-boiling polar aprotic solvents or water can be effective. |
| Temperature | 120-180 °C | Higher temperatures are typically necessary for SNAr. |
| Reaction Time | 12-72 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a pressure-rated reaction vessel, add 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (1.0 equiv.), the desired amine, and the base (if required).
-
Add the solvent to the vessel.
-
Seal the vessel tightly and heat to the indicated temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If water is used as the solvent, the product may precipitate upon cooling and can be collected by filtration. Otherwise, perform a standard aqueous work-up as described in the previous protocols.
-
Purify the crude product by recrystallization or column chromatography.
DOT Diagram: SNAr Logical Relationship
Caption: Logical relationship for the SNAr reaction.
Conclusion
The amination of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole is a versatile transformation that can be accomplished through several reliable methods. The choice between palladium-catalyzed, copper-catalyzed, or SNAr conditions will be dictated by the specific requirements of the synthesis, including the nature of the amine, desired reaction scale, and economic considerations. The protocols provided herein offer a solid foundation for researchers to successfully synthesize a diverse range of 2-aminobenzoxazole derivatives for applications in drug discovery and development.
References
-
Campodonico, P., Olivares, B., & Tapia, R. A. (2022). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. [Link]
-
Li, H., Wang, X., Zhang, F., & Fan, S. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]
-
Wu, X. F., et al. (2013). A Convenient Palladium-Catalyzed Carbonylative Synthesis of 2-Aminobenzoxazinones from 2-Bromoanilines and Isocyanates. Chemistry – A European Journal, 19(36), 11676-11680. [Link]
-
Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. (2024). Beilstein Journal of Organic Chemistry, 21, 1462-1476. [Link]
- Temiz-Arpaci, Ö., et al. (2002). Synthesis and antimicrobial activity of some novel 2-(p-substituted-phenyl)
- Yildiz-Oren, I., et al. (2004). Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. Archiv der Pharmazie, 337(7), 402-410.
-
Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. (2024). Organic Chemistry Frontiers. [Link]
-
Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper. (2026). IRIS-AperTO. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(21), 19098-19110. [Link]
-
Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. (2020). Organic & Biomolecular Chemistry, 18(16), 3041-3045. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molecules, 27(16), 5171. [Link]
-
Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. (2025). Beilstein Journals. [Link]
-
Copper(II)‐Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia. (2020). ChemCatChem, 12(17), 4272-4276. [Link]
-
Buchwald-Hartwig Amination. (2021). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2010). ResearchGate. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]
-
Synthesis of 2-substituted benzoxazoles and benzimidazoles based on mass spectral ortho interactions. (1995). Journal of the Chemical Society, Perkin Transactions 2, (7), 1497-1501. [Link]
-
Palladium-catalyzed Tandem Synthesis of 2-Aminobenzothiazoles Starting from Unreactive 2-Chloroanilines. (2017). R Discovery. [Link]
-
Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons. (2006). Journal of the American Chemical Society, 128(1), 225-235. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (2005). University of Alberta. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]
-
Synthesis, de-tert-butylation and antimicrobial activity of some novel 2-tert-butylamino-5-aryl-1,3,4-oxadiazole derivatives. (2011). Der Pharma Chemica, 3(6), 334-340. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2013). ChemSusChem, 6(10), 1954-1965. [Link]
-
A Convenient Palladium‐Catalyzed Carbonylative Synthesis of 2‐Aminbenzoxazinones from 2‐Bromoanilines and Isocyanates. (2013). Scilit. [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an. (2019). Semantic Scholar. [Link]
-
Copper-catalyzed direct amination of benzylic hydrocarbons and inactive aliphatic alkanes with arylamines. (2020). Organic & Biomolecular Chemistry, 18(16), 3041-3045. [Link]
Sources
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of agrochemicals derived from 2-chloro-5-isopropylbenzoxazole
Application Note: Divergent Synthesis of Agrochemicals Derived from 2-Chloro-5-isopropylbenzoxazole
Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
The benzoxazole scaffold is a privileged structural motif in modern agrochemistry, serving as the core for numerous highly potent herbicides and fungicides. Specifically, 2-chloro-5-isopropylbenzoxazole acts as a highly versatile, electrophilic building block. The strategic inclusion of the non-polar isopropyl group at the 5-position significantly enhances the overall lipophilicity of the molecule[1]. In agrochemical design, optimizing lipophilicity (LogP) is critical for improving cuticular penetration in plant leaves or crossing the robust cell membranes of fungal pathogens[1].
Furthermore, the carbon at the 2-position of the benzoxazole ring is highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen and oxygen heteroatoms. This creates an ideal site for Nucleophilic Aromatic Substitution (
-
Aryloxyphenoxypropionate (AOPP) Herbicides: Synthesized via oxygen-linked nucleophilic attack, these compounds act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in the chloroplasts of sensitive plants, effectively disrupting fatty acid biosynthesis[2].
-
Aminobenzoxazole Fungicides: Synthesized via nitrogen-linked nucleophilic attack, targeting fungal sterol biosynthesis or membrane integrity.
Pathway Visualization
Figure 1: Divergent synthesis and mechanism of 5-isopropylbenzoxazole-derived agrochemicals.
Experimental Protocols: A Self-Validating System
Protocol I: Synthesis of AOPP Herbicides (ACCase Inhibitors)
The intermediate (R)-(+)-2-(4-hydroxyphenoxy)propionic acid (DHPPA) is a foundational building block for synthesizing AOPP-class herbicides[3]. In this protocol, the esterified derivative of DHPPA is coupled with the benzoxazole core.
Materials:
-
2-Chloro-5-isopropylbenzoxazole (1.0 equiv, 10 mmol)
-
(R)-Butyl 2-(4-hydroxyphenoxy)propanoate (1.05 equiv, 10.5 mmol)
-
Anhydrous Potassium Carbonate (
) (2.0 equiv, 20 mmol) -
Anhydrous N,N-Dimethylformamide (DMF) (30 mL)
Step-by-Step Methodology:
-
Activation: Suspend
and the DHPPA ester in anhydrous DMF at room temperature. Stir for 30 minutes.-
Causality:
is a mild base chosen to selectively deprotonate the phenolic hydroxyl group without hydrolyzing the sensitive propanoate ester linkage. DMF, a polar aprotic solvent, solvates the potassium cation, generating a highly reactive, "naked" phenoxide anion.
-
-
Coupling: Add 2-chloro-5-isopropylbenzoxazole dropwise. Elevate the temperature to 90 °C and stir for 5 hours.
-
In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The reaction is complete when the highly UV-active starting material spot (
) is entirely replaced by a lower product spot. Visually, the suspension will transition from pale yellow to a deep amber solution. -
Workup: Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water. Extract with Ethyl Acetate (
mL).-
Causality: The massive aqueous dilution forces the organic product into the organic phase while effectively partitioning the DMF and inorganic salts into the aqueous layer.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure AOPP herbicide.
Protocol II: Synthesis of Aminobenzoxazole Fungicides
Aminobenzoxazoles are synthesized by substituting the 2-chloro position with an arylamine or alkylamine.
Materials:
-
2-Chloro-5-isopropylbenzoxazole (1.0 equiv, 10 mmol)
-
4-Chlorobenzylamine (1.2 equiv, 12 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol)
-
Anhydrous Toluene (40 mL)
Step-by-Step Methodology:
-
Reaction Assembly: Dissolve the benzoxazole core and 4-chlorobenzylamine in anhydrous toluene. Add DIPEA in a single portion.
-
Causality: DIPEA acts as a non-nucleophilic "proton sponge" to scavenge the HCl byproduct, driving the equilibrium forward without competing with the primary amine nucleophile. Toluene allows for a high reflux temperature (110 °C), providing the necessary thermal energy to overcome the steric hindrance associated with the bulky isopropyl group during the
transition state.
-
-
Reflux: Heat the mixture to reflux (110 °C) for 10 hours under an inert nitrogen atmosphere.
-
In-Process Validation: Upon cooling the reaction vessel to room temperature, a white precipitate (DIPEA hydrochloride salts) will form. This precipitation serves as a reliable visual indicator of successful coupling and HCl generation.
-
Workup: Filter off the salts. Wash the toluene filtrate sequentially with 1M aqueous HCl (to remove unreacted 4-chlorobenzylamine and residual DIPEA) and saturated
. -
Isolation: Dry the organic layer, concentrate in vacuo, and recrystallize from hot ethanol to yield the pure fungicidal compound.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized reaction parameters and physicochemical properties of the synthesized agrochemical targets.
| Target Class | Nucleophile | Base / Scavenger | Solvent | Temp (°C) | Time (h) | Yield (%) | Est. LogP |
| AOPP Herbicide | (R)-Butyl 2-(4-hydroxyphenoxy)propanoate | DMF | 90 | 5 | 82 | ~4.8 | |
| Fungicide | 4-Chlorobenzylamine | DIPEA | Toluene | 110 | 10 | 88 | ~3.9 |
Metabolic Stability & Resistance Considerations
While the 5-isopropylbenzoxazole scaffold provides excellent herbicidal and fungicidal efficacy, formulation scientists must account for weed and pathogen adaptation. In agricultural settings, continuous application of ACCase inhibitors can lead to Non-Target Site Resistance (NTSR)[4]. NTSR is a complex, multigenic trait commonly associated with enhanced metabolic detoxification of the herbicide, catalyzed by endogenous plant enzymes such as glutathione S-transferases (GSTs) and cytochromes P450 (CYPs)[4].
The steric bulk of the 5-isopropyl group plays a dual role here: while it enhances target site binding affinity, it can also sterically hinder rapid oxidative metabolism by certain CYP450 isoforms, potentially extending the active half-life of the agrochemical within the plant vascular system. Future lead optimization should focus on balancing this lipophilicity with metabolic resilience.
References
- BenchChem.3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine | 356085-09-1.
- Agropages.Metamifop.
- ResearchGate.Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase.
- National Institutes of Health (PMC).Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass.
Sources
- 1. 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine | 356085-09-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 20241220 [pic.agropages.com]
- 4. Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) - PMC [pmc.ncbi.nlm.nih.gov]
Reagents for chlorination at the C2 position of 5-isopropylbenzoxazole
Application Note: Reagents and Protocols for the Regioselective C2-Chlorination of 5-Isopropylbenzoxazole
Executive Summary & Mechanistic Rationale
The synthesis of 2-chlorobenzoxazoles is a critical gateway in medicinal chemistry, as the C2-chlorine atom serves as an excellent leaving group for downstream nucleophilic aromatic substitution (
-
Directed Lithiation & Electrophilic Trapping : The C2 proton of benzoxazole is highly acidic (
) due to the adjacent electronegative oxygen and nitrogen atoms. Deprotonation with n-butyllithium (n-BuLi) yields a 2-lithiobenzoxazole intermediate, which is subsequently trapped by hexachloroethane ( ) [2]. is chosen over -chlorosuccinimide (NCS) here because it acts as a clean, mild source of electrophilic chlorine ( ) without the risk of single-electron transfer side reactions. -
Transition-Metal-Catalyzed C-H Activation : For protocols avoiding stoichiometric organometallics, Palladium-catalyzed C-H activation using NCS provides a robust alternative[3].
-
Deoxychlorination (Industrial Scale) : For kilogram-scale manufacturing where cryogenic conditions are prohibitive, the synthesis is routed through a 5-isopropylbenzoxazol-2(3H)-one precursor, utilizing Phosphorus Oxychloride (
) and Phosphorus Pentachloride ( ) [4][5].
Caption: Mechanistic pathways for the regioselective C2-chlorination of 5-isopropylbenzoxazole.
Comparative Reagent Profiles
The table below summarizes the quantitative and operational parameters for selecting the appropriate chlorination strategy based on project requirements.
| Parameter | Lithiation / Trapping | Pd-Catalyzed C-H Activation | Deoxychlorination |
| Primary Reagents | n-BuLi, Hexachloroethane | Pd(OAc)₂, NCS, Base | |
| Required Precursor | 5-Isopropylbenzoxazole | 5-Isopropylbenzoxazole | 5-Isopropylbenzoxazol-2-one |
| Operating Temperature | -78 °C to Room Temp | 80 °C – 100 °C | 130 °C (Reflux) |
| Regioselectivity | Strict C2 (100%) | High C2 (>95%) | Strict C2 (100%) |
| Typical Yield | 80 – 88% | 65 – 75% | 85 – 92% |
| Scalability | Low to Medium (Lab Scale) | Medium | High (Process/Manufacturing) |
| Critical Risk Factor | Ring-opening if T > -40 °C | Catalyst poisoning | Highly corrosive reagents |
Validated Experimental Protocols
Protocol A: Direct C2-Chlorination via Lithiation-Trapping (Lab Scale)
Causality Note: The most critical parameter in this protocol is strict temperature control. At temperatures above -40 °C, the 2-lithiobenzoxazole intermediate undergoes a rapid electrocyclic ring-opening to form an ortho-isocyanophenolate, irreversibly destroying the benzoxazole core.
Materials:
-
5-Isopropylbenzoxazole (1.0 equiv, 10 mmol, 1.61 g)
-
n-Butyllithium (2.5 M in hexanes, 1.05 equiv, 10.5 mmol, 4.2 mL)
-
Hexachloroethane (
) (1.2 equiv, 12 mmol, 2.84 g) -
Anhydrous Tetrahydrofuran (THF) (40 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Add 5-isopropylbenzoxazole and 30 mL of anhydrous THF.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to exactly -78 °C for 15 minutes.
-
Deprotonation: Using a syringe pump, add the n-BuLi solution dropwise over 10 minutes. Observation: The solution may turn pale yellow, indicating the formation of the C2-lithio species. Stir at -78 °C for exactly 30 minutes.
-
Electrophilic Quench: Dissolve hexachloroethane in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Maturation & Workup: Stir the mixture for 1 hour at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 1 hour. Quench the reaction by adding 15 mL of saturated aqueous
. -
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
Caption: Step-by-step experimental workflow for the lithiation-directed C2-chlorination.
Protocol B: Deoxychlorination of Benzoxazolone (Scale-Up / Manufacturing)
Causality Note: This method utilizes
Step-by-Step Methodology:
-
Charge a heavy-walled reaction vessel with 5-isopropylbenzoxazol-2(3H)-one (1.0 equiv, 50 mmol).
-
Suspend the starting material in
(10.0 equiv, 500 mmol, 46.5 mL). -
Carefully add solid
(1.2 equiv, 60 mmol, 12.5 g) in portions at room temperature. -
Equip the vessel with a reflux condenser and heat the mixture to 130 °C for 12 hours under an inert atmosphere.
-
Cool the mixture to 50 °C and distill off the excess
under reduced pressure to prevent violent exothermic reactions during the aqueous quench. -
Slowly pour the concentrated residue over crushed ice and neutralize to pH 8 using saturated aqueous
. Extract with and purify via short-path distillation or column chromatography.
Troubleshooting & Analytical Validation
To ensure this protocol acts as a self-validating system , the following analytical checkpoints must be met:
-
TLC Monitoring: 5-isopropylbenzoxazole is strongly UV-active. Upon successful chlorination, the 2-chloro-5-isopropylbenzoxazole product will exhibit a significantly higher
value (e.g., = 0.7 in 9:1 Hexanes/EtOAc compared to = 0.4 for the starting material) due to the loss of the polar C-H bond and the addition of the lipophilic chlorine atom. -
H NMR Spectroscopy: The definitive indicator of success is the complete disappearance of the sharp singlet at
ppm corresponding to the C2-H proton. Crucially, the isopropyl signals (a septet at ppm and a doublet at ppm) must remain perfectly intact. Any alteration or splitting in these aliphatic signals indicates unwanted radical chlorination at the benzylic position. -
GC-MS Analysis: The mass spectrum will confirm monochlorination by displaying a characteristic isotopic pattern (
/ in a strict 3:1 ratio) at 195 and 197.
References
-
Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane | The Journal of Organic Chemistry. ACS Publications.[Link]
-
Mechanistic Comparison between Pd-Catalyzed Ligand-Directed C−H Chlorination and C−H Acetoxylation | Organic Letters. ACS Publications.[Link]
- Process for preparing chlorobenzoxazoles (CA2311578C)
-
Achievement of regioselectivity in transition metal-catalyzed direct C-H (hetero)arylation reactions of heteroarenes | UNIPI.[Link]
Sources
Microwave-assisted synthesis involving 2-chloro-5-(propan-2-yl)-1,3-benzoxazole
High-Throughput Derivatization of 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole via Microwave Irradiation
Executive Summary
This application note details the microwave-assisted synthesis and functionalization of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (hereafter referred to as Compound 1 ). The benzoxazole moiety is a privileged scaffold in medicinal chemistry, acting as a bioisostere for adenine and guanine in kinase inhibitors and exhibiting potent antimicrobial and anti-inflammatory properties.
Conventional thermal heating for the substitution of the C2-chlorine often requires prolonged reaction times (12–24 hours) and harsh conditions that degrade the sensitive 5-isopropyl substituent or lead to ring opening. This guide provides optimized microwave protocols that reduce reaction times to minutes while improving yield and purity. We focus on two primary divergent pathways: Nucleophilic Aromatic Substitution (
Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7][8][9]
The Electrophile: Compound 1 possesses a highly reactive electrophilic center at the C2 position. The electronegativity of the ring oxygen and nitrogen atoms pulls electron density away from C2, making it susceptible to nucleophilic attack.
The Substituent Effect (5-isopropyl):
Unlike electron-withdrawing groups (e.g., -NO2) that activate the ring for
-
Implication: Microwave irradiation is critical here. It provides the necessary kinetic energy to overcome this barrier rapidly, minimizing thermal decomposition associated with long "oil bath" refluxes.
The Microwave Advantage:
-
Dielectric Heating: Polar solvents (DMF, NMP, EtOH) couple efficiently with microwave energy, generating rapid internal heating.
-
Superheating: Reactions can be performed significantly above the solvent's atmospheric boiling point in sealed vessels, accelerating rate constants (
) according to the Arrhenius equation.
Experimental Workflows
3.1. Workflow Visualization
The following diagram outlines the divergent synthesis strategy starting from the precursor 2-amino-4-isopropylphenol.
Figure 1: Divergent synthesis workflow for 2-chloro-5-isopropyl-1,3-benzoxazole derivatives.
3.2. Protocol A: Synthesis of the Core (Compound 1)
Note: While Compound 1 is commercially available, in-house synthesis ensures freshness, as the C2-Cl bond is moisture sensitive.
Reagents: 5-isopropylbenzo[d]oxazol-2(3H)-one (Precursor), Phosphorus Oxychloride (
-
Setup: In a dried 10 mL microwave vial, suspend the benzoxazolone precursor (1.0 mmol) in
(2.0 mL). Add (1.2 eq) carefully. -
Irradiation: Seal and irradiate at 105°C for 15 minutes (High Absorption Level).
-
Note: Conventional heating requires 4–6 hours reflux.
-
-
Workup: Quench carefully into ice water (exothermic!). Extract with dichloromethane (DCM). Wash with
to remove acid traces. -
Storage: Store under Argon at 4°C. Hydrolysis to the benzoxazolone occurs if exposed to moist air.
3.3. Protocol B: Rapid
Amination
This protocol is ideal for generating libraries of amino-benzoxazoles.
Reagents: Compound 1 (1.0 eq), Secondary Amine (1.2 eq), DIPEA (2.0 eq), solvent (NMP or DMF).
-
Preparation: Dissolve Compound 1 (0.2 mmol, 39 mg) in NMP (1.0 mL) in a 2-5 mL microwave vial.
-
Addition: Add the amine (0.24 mmol) and DIPEA (0.4 mmol). Cap the vial.
-
Microwave Parameters:
-
Temperature: 150°C
-
Time: 10 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Purification: The reaction is typically clean enough for direct injection onto Prep-HPLC after dilution with MeOH/Water.
Why NMP? NMP (N-Methyl-2-pyrrolidone) has a high loss tangent (
3.4. Protocol C: Suzuki-Miyaura Cross-Coupling
Forming C-C bonds at the C2 position allows for the creation of biaryl systems common in kinase inhibitors.
Reagents: Compound 1 (1.0 eq), Aryl Boronic Acid (1.5 eq), Catalyst (
-
Inerting: Purge the microwave vial with Argon/Nitrogen. Oxygen is the enemy of Palladium catalysts.
-
Loading: Add Compound 1 (0.2 mmol), Boronic Acid (0.3 mmol), and Catalyst (0.01 mmol).
-
Solvent: Add degassed DME (1.5 mL), EtOH (0.5 mL), and
solution (0.2 mL). -
Microwave Parameters:
-
Temperature: 120°C
-
Time: 15 minutes
-
Power: Dynamic (Max 200W)
-
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Optimization Logic: If dehalogenation (reduction of C-Cl to C-H) is observed, switch the solvent to Toluene/Water and use a bulkier catalyst like XPhos Pd G2.
Data Analysis: Thermal vs. Microwave
The following table summarizes the efficiency gains using microwave irradiation for the amination of Compound 1 with morpholine.
| Parameter | Thermal Condition (Reflux) | Microwave Condition (Protocol B) | Improvement Factor |
| Solvent | Toluene (110°C) | NMP (150°C) | - |
| Reaction Time | 16 Hours | 10 Minutes | 96x Faster |
| Isolated Yield | 68% | 92% | +24% Yield |
| Purity (LCMS) | 85% (Side products observed) | >98% (Clean conversion) | Higher Purity |
Troubleshooting & Decision Logic
Use the following logic flow to optimize reaction conditions if the standard protocols yield poor results.
Figure 2: Troubleshooting logic for incomplete conversions or side reactions.
References
-
Microwave-Assisted Suzuki Coupling Protocols
- Leadbeater, N. E. (2005). Microwave-Assisted Synthesis: A Efficient Tool for the Suzuki Coupling.
-
Source:
-
Reactivity of 2-Chlorobenzoxazoles
- Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. (Analogous chemistry for benzoxazoles).
-
Source:1
-
General Microwave Benzoxazole Synthesis
-
Synthesis of 2-Amino-5-chlorobenzoxazole (Mechanistic Insight)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole
Case ID: BZX-ISO-002 Subject: Yield Optimization & Troubleshooting for 2-chloro-5-isopropylbenzoxazole Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
This guide addresses the synthesis of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (Target 3 ). This molecule is a critical imidoyl chloride equivalent, often used as an electrophilic scaffold in herbicide and pharmaceutical synthesis.
Low yields are typically caused by two distinct failure modes:
-
Incomplete Cyclization: Failure to fully close the ring from the aminophenol precursor.
-
Hydrolytic Instability: The C2-chlorine atom is highly reactive. Improper workup reverts the product to the benzoxazolone intermediate.
The Synthetic Pathway
The industry-standard route involves a two-step sequence starting from 2-amino-4-isopropylphenol .
Figure 1: Two-step synthesis showing the critical hydrolysis reversion loop.
Module 1: The Precursor Stage (Cyclization)
User Ticket: "I am using urea to cyclize 2-amino-4-isopropylphenol, but the yield is stuck at 60%, and the product is purple/black."
Diagnosis
Urea is the cheapest C1 source but requires temperatures
Solution: Switch to Mild Carbonylation
Replace urea with 1,1'-Carbonyldiimidazole (CDI) or Triphosgene . These reagents operate at lower temperatures (
Optimized Protocol (Triphosgene Method):
-
Dissolve: 1.0 eq of 2-amino-4-isopropylphenol in dry THF or DCM.
-
Base: Add 2.2 eq of Triethylamine (Et3N). Cool to
C. -
Addition: Slowly add 0.35 eq of Triphosgene (dissolved in solvent) dropwise. Warning: Phosgene gas is generated in situ.
-
Reaction: Stir at RT for 2 hours.
-
Workup: Quench with water. The intermediate 5-isopropylbenzo[d]oxazol-2(3H)-one will precipitate. Filter and wash with water.[1]
Yield Comparison Table:
| Reagent | Temp ( | Typical Yield | Impurity Profile |
| Urea | 170-200 | 50-65% | High (Oxidative Tar) |
| CDI | 65 (THF Reflux) | 85-92% | Low (Imidazole byproduct) |
| Triphosgene | 0-25 | 90-95% | Very Low |
Module 2: The Chlorination (The "Yield Killer")
User Ticket: "My reaction goes to completion on TLC, but after aqueous workup, I recover the starting benzoxazolone."
Diagnosis
This is the classic Hydrolysis Trap . The C2-Cl bond in benzoxazoles is an imidoyl chloride. It is highly susceptible to nucleophilic attack by water, especially under acidic conditions generated during the quench of excess
Solution: The "Buffered Quench" Technique
You must ensure the pH does not drop significantly during workup.
Optimized Protocol (POCl3/PCl5):
-
Reagents: Mix 1.0 eq of Intermediate (from Module 1), 1.0 eq of
, and 6.0 eq of . -
Catalyst: Add 2-3 drops of dry DMF (Vilsmeier-Haack activation).
-
Reflux: Heat to
C for 3-4 hours. Do not overheat. -
Degassing: Distill off excess
under reduced pressure before aqueous workup. This is critical to reduce acid load. -
Quench: Pour the residue onto Ice + NaHCO3 (Sodium Bicarbonate).
-
Crucial: Maintain pH > 7 during the quench.
-
-
Extraction: Extract immediately with cold Hexane or DCM. Dry over
and concentrate.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for yield loss.
Module 3: Purification and Storage
User Ticket: "The product decomposes on the silica column."
Technical Insight
Standard silica gel is slightly acidic (pH 6.5-7.0). This acidity can catalyze the hydrolysis of the C-Cl bond, especially if the elution solvent contains trace moisture.
Recommendations:
-
Neutralize Silica: Pre-treat the silica gel column with 1% Triethylamine (Et3N) in Hexane before loading the sample.
-
Vacuum Distillation: If the product is an oil or low-melting solid (common for isopropyl variants), vacuum distillation is superior to chromatography. It avoids hydrolysis entirely.
-
Target Range: Expect a boiling point >100°C at high vacuum (<1 mmHg).
-
-
Storage: Store under Argon at -20°C. This compound will degrade if left in a capped vial on the bench due to atmospheric moisture.
References
-
General Benzoxazole Synthesis: Organic Chemistry Portal. "Synthesis of Benzoxazoles." Available at: [Link]
- Chlorination Protocol (Patent): US Patent 4,517,370A. "Process for preparing 2-chlorobenzoxazoles." (Describes the melt chlorination technique and stability).
- Precursor Synthesis (Patent): US Patent 2,969,370A. "Process for the preparation of 2-amino-5-chlorobenzoxazole." (Analogous chemistry for amino-phenol cyclization).
- Vilsmeier-Haack Activation:Journal of Organic Chemistry. "POCl3-PCl5 mixture: A robust chlorinating agent.
Sources
Technical Support Center: Purification of 2-Chloro-5-isopropylbenzoxazole
As a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-tested advice to address the specific challenges of purifying 2-chloro-5-isopropylbenzoxazole. This molecule, while not extensively documented in public literature, shares structural features with other chlorinated and substituted benzoxazoles, allowing us to build a robust purification strategy based on analogous systems. This document provides direct answers and protocols to guide you through common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2-chloro-5-isopropylbenzoxazole mixture?
The impurity profile is intrinsically linked to the synthetic route. A common route to benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid derivative or aldehyde. For 2-chloro-5-isopropylbenzoxazole, a likely synthesis involves the reaction of 2-amino-4-isopropylphenol with a phosgene equivalent. Potential impurities therefore include:
-
Unreacted Starting Materials: 2-amino-4-isopropylphenol.
-
Reaction Intermediates: Partially reacted intermediates.
-
By-products: Formation of regioisomers if the starting materials are not pure, or potential for over-chlorination on the benzene ring under harsh conditions.[1][2]
-
Residual Solvents: Solvents used in the synthesis and initial workup (e.g., toluene, dichloromethane, THF).
Q2: What are the primary purification methods for this compound?
Given its expected properties as a moderately polar, solid organic compound, the two most effective purification techniques are recrystallization and flash column chromatography .[3][4] The choice between them depends on the nature of the impurities and the quantity of material.
Q3: How do I choose between recrystallization and column chromatography?
The decision can be guided by a simple workflow. Recrystallization is ideal for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles. It is often faster and more scalable. Chromatography is necessary when impurities have similar polarity to the product, when the product is an oil, or when multiple components need to be separated from a complex mixture.[3][5]
Q4: My crude product is an oil, not a solid. Can I still use recrystallization?
If the crude product is an oil, it is likely due to significant impurities or residual solvent depressing the melting point.[3] In this scenario, column chromatography is the preferred initial purification method. After chromatography, the purified fractions can be combined and concentrated. If the pure compound is a solid, recrystallization can then be performed as a final polishing step to achieve high purity.[3][4]
Q5: How can I effectively monitor the purification process?
Thin-Layer Chromatography (TLC) is an indispensable tool.[3][5] It allows you to:
-
Assess the complexity of the crude mixture.
-
Determine the optimal solvent system for column chromatography.
-
Track the separation of components during column chromatography by analyzing collected fractions.
-
Check the purity of the final product. Benzoxazole derivatives are often UV-active, making them easy to visualize on a TLC plate under a UV lamp (254 nm).[3]
Purification Decision Workflow
The following diagram outlines the logical steps for selecting the appropriate purification strategy for your crude mixture.
Caption: Decision-making workflow for purification.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling. | 1. Too much solvent was used. 2. The solution is not supersaturated. 3. The compound is highly soluble even in the cold solvent. | 1. Boil off some of the solvent to concentrate the solution and cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a seed crystal of the pure compound, if available. 4. Try a different solvent in which the compound has lower solubility, or use a two-solvent "antisolvent" system.[4] |
| An oil precipitates instead of crystals ("oiling out"). | 1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. High concentration of impurities. | 1. Re-heat the solution until the oil redissolves, then allow it to cool much more slowly. Insulating the flask can help. 2. Add a small amount of a co-solvent to lower the saturation point. 3. An initial purification by chromatography may be necessary to remove the impurities.[4] |
| Low recovery of purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the absolute minimum amount of hot solvent needed for dissolution.[6] 2. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation. 3. Concentrate the mother liquor and cool again to recover a second crop of crystals (which may require re-purification). 4. Use a heated funnel or pre-heat the filtration apparatus to prevent cooling during filtration. |
| Purity does not improve significantly. | 1. The chosen solvent does not effectively differentiate between the product and the impurity. 2. Impurities are co-crystallizing with the product. | 1. Select a new solvent or solvent system. The ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.[6] 2. Ensure slow cooling. Rapid crystal growth can trap impurities within the crystal lattice.[6] |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurity. | 1. Inappropriate solvent system (eluent). 2. Column overloading. | 1. Optimize the mobile phase using TLC. Aim for a solvent system that gives your product an Rf value of ~0.3 and maximizes the separation (ΔRf) from impurities.[5] 2. Try a different solvent system with different selectivity (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).[5] 3. Reduce the amount of crude material loaded. The sample load should typically not exceed 1-5% of the silica gel mass. |
| Compound streaks or "tails" on TLC/column. | 1. The compound is interacting strongly with the acidic silica gel (common for basic heterocycles). 2. The sample is not fully dissolved or is precipitating at the top of the column. | 1. Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica.[5] 2. Consider using a different stationary phase like neutral or basic alumina. 3. Ensure the sample is loaded in a minimal volume of solvent and is fully dissolved. |
| Product is not eluting from the column. | 1. The eluent is not polar enough. 2. The compound has irreversibly adsorbed to the silica gel. | 1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. 2. If the compound is still not eluting, a very polar solvent like methanol may be required. This can sometimes be done as a final "flush" of the column to recover the material. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
This method is effective when a single perfect solvent cannot be found. It uses one solvent in which the compound is highly soluble (e.g., ethanol, acetone) and an "antisolvent" in which it is poorly soluble (e.g., water, hexane).[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent (e.g., ethanol) required to just dissolve the compound.
-
Induce Precipitation: While the solution is still hot, add the "antisolvent" (e.g., water) dropwise with swirling until the solution just begins to turn cloudy (turbid). This indicates the saturation point has been reached.
-
Re-solubilization: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a standard procedure for purifying a moderately polar compound like 2-chloro-5-isopropylbenzoxazole.
Caption: Step-by-step workflow for flash chromatography.
Detailed Steps:
-
Solvent Selection: Use TLC to find a suitable eluent. For a benzoxazole derivative, start with mixtures like Hexane:Ethyl Acetate (e.g., 9:1, 4:1) or Dichloromethane:Methanol. The goal is an Rf value of ~0.3 for the desired product.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour this into the column and use gentle pressure or tapping to create a uniform, crack-free packed bed.
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column. Using gentle air pressure, push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes.
-
Analysis: Spot every few fractions on a TLC plate to determine which ones contain your pure product.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 2-chloro-5-isopropylbenzoxazole.[7]
References
- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google P
- US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google P
- EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google P
-
(PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies - ResearchGate. (URL: [Link])
- US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google P
-
A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives. (URL: [Link])
-
A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap. (URL: [Link])
- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google P
- WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google P
- US2469697A - Preparation of 2-chlorobenzothiazole - Google P
-
Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC. (URL: [Link])
-
Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - MDPI. (URL: [Link])
-
Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (URL: [Link])
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - PMC. (URL: [Link])
-
Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole - Eureka | Patsnap. (URL: [Link])
-
Heterobenzyl Chlorides as Linchpins for C–H Arylation via Sequential C–H Chlorination/Cross-Electrophile Coupling - PMC. (URL: [Link])
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. (URL: [Link])
-
A Guide to Preparing and Analyzing Chlorinated Pesticides. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heterobenzyl Chlorides as Linchpins for C–H Arylation via Sequential C–H Chlorination/Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hydrolysis of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole
Case ID: 2-Cl-BzOx-Hydrolysis Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Reaction Context
You are attempting the nucleophilic hydrolysis of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (also known as 2-chloro-5-isopropylbenzoxazole).
This substrate presents a specific challenge: the C2-position is electrophilic, but the 5-isopropyl group adds significant lipophilicity and weak electron-donating character, which can retard nucleophilic attack compared to electron-deficient analogues.
Critical Definition of "Hydrolysis": Before troubleshooting, verify your target. Hydrolysis of this substrate has two distinct pathways (See Diagram 1):
-
Pathway A (Substitution): Conversion of the C-Cl bond to a C=O bond, yielding 5-isopropyl-1,3-benzoxazol-2(3H)-one . (Most common target).
-
Pathway B (Degradation): Cleavage of the oxazole ring, yielding 2-amino-4-isopropylphenol .
Visualizing the Problem: Reaction Pathways
The following decision tree illustrates the mechanistic competition based on pH and temperature.
Figure 1: Mechanistic divergence in 2-chlorobenzoxazole hydrolysis. Acidic conditions favor ring retention (Green), while vigorous basic conditions favor ring opening (Red).
Troubleshooting Guide (FAQ Format)
Module 1: Kinetics & Conversion ("Nothing is happening")
Q: I am refluxing in water/ethanol, but TLC shows only starting material. Why? A: This is a solubility and phase-transfer issue , not just low reactivity. The 5-isopropyl group makes the molecule highly lipophilic (LogP > 3.5). In pure aqueous or ethanolic media, the effective concentration of the organic substrate reacting with the nucleophile (water/hydroxide) is negligible.
Corrective Action:
-
Solvent Switch: Move to a homogenous system using 1,4-Dioxane/Water (4:1) or Acetic Acid/Water .
-
Add a Catalyst: If you must use a biphasic system (e.g., Toluene/Water), add 5 mol% of a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) to shuttle hydroxide ions into the organic phase.
Q: Does the isopropyl group sterically hinder the reaction? A: Sterics are secondary here. The isopropyl group is at the C5 position, distal from the reaction center (C2). However, it is an electron-donating group (EDG) via hyperconjugation. This slightly reduces the electrophilicity of the C2 carbon compared to unsubstituted benzoxazole, making the reaction slower than a 5-nitro analog. You will need higher temperatures (reflux) compared to electron-deficient substrates.
Module 2: Selectivity ("I got the wrong product")
Q: I used NaOH to speed up the reaction, but I isolated a purple/brown tar or an aminophenol. What happened? A: You triggered Pathway B (Ring Opening) . Benzoxazole rings are unstable in strong alkali at high temperatures. The hydroxide ion attacks C2 to form the carbamate, which then decarboxylates to the aminophenol (2-amino-4-isopropylphenol). This phenol is prone to oxidation, leading to colored tars.
Corrective Action:
-
Switch to Acidic Hydrolysis: Use 6M HCl in Dioxane or Glacial Acetic Acid + conc. HCl . Acidic conditions protonate the ring nitrogen (making C2 more electrophilic) without stabilizing the ring-opened carboxylate intermediate [1].
-
If Base is Required: Use a milder base like NaOAc or K2CO3 in wet DMSO, rather than NaOH.
Module 3: Workup & Purification ("I can't isolate the solid")
Q: The product is an oil that won't crystallize. How do I purify it? A: The 5-isopropyl group lowers the melting point and increases solubility in organic solvents.
-
Workup: Do not extract with Ethyl Acetate immediately. First, cool the reaction mixture (if acidic) and pour onto crushed ice. The benzoxazolinone (Target A) should precipitate.
-
Recrystallization: If it oils out, use a non-polar/polar mix. Heptane/Ethanol (9:1) is often effective for isopropyl-substituted benzoxazoles.
-
pH Swing:
-
For Target A (Benzoxazolinone): It has a pKa ~9-10 (N-H proton). It is soluble in 1M NaOH. You can purify it by dissolving the crude oil in 1M NaOH (cold!), filtering off unreacted starting material (insoluble), and then re-acidifying the filtrate to precipitate the pure product.
-
Standard Operating Procedures (SOPs)
Protocol A: Synthesis of 5-isopropyl-1,3-benzoxazol-2(3H)-one (Ring Retention)
Recommended for high yield and purity.
| Parameter | Specification |
| Solvent System | 1,4-Dioxane : 2M HCl (3:1 ratio) |
| Temperature | Reflux (approx. 100°C) |
| Time | 4 – 6 Hours |
| Monitoring | TLC (20% EtOAc in Hexane). Product is more polar than SM. |
Step-by-Step:
-
Dissolve 1.0 eq of 2-chloro-5-isopropylbenzoxazole in 1,4-dioxane (5 mL per mmol).
-
Add 2M aqueous HCl (2 mL per mmol).
-
Heat to vigorous reflux. The solution should become homogenous.
-
Endpoint: Monitor consumption of the starting material (High Rf).
-
Workup: Cool to room temperature. Pour into ice water (5x reaction volume).
-
Isolation: Filter the white precipitate. If oil forms, extract with DCM, wash with brine, dry over MgSO4, and recrystallize from Heptane/Toluene.
Protocol B: Synthesis of 2-amino-4-isopropylphenol (Ring Opening)
Use only if the aminophenol is the desired target.
| Parameter | Specification |
| Solvent System | Ethanol : 5M NaOH (1:1 ratio) |
| Temperature | Reflux |
| Atmosphere | Argon/Nitrogen (Critical to prevent oxidation) |
Step-by-Step:
-
Suspend substrate in Ethanol. Add 5M NaOH (excess, >3 eq).
-
Reflux for 2-3 hours.
-
Workup: Neutralize carefully with dilute HCl to pH 7. Do not over-acidify (NH2 group will protonate and stay in water).
-
Extract immediately with EtOAc to avoid oxidation of the phenol.
Comparison of Conditions
| Variable | Acidic Hydrolysis (Recommended) | Basic Hydrolysis (Risky) |
| Active Species | Water attacking N-protonated intermediate | Hydroxide attacking neutral molecule |
| Major Product | Benzoxazol-2-one (Target A) | Risk of Aminophenol (Target B) |
| By-products | Minimal | Carbonate, oxidized phenols (tars) |
| Reaction Rate | Moderate (requires heat) | Fast |
References
-
Jackson, W. G., et al. (1972).[1] "Hydrolysis of Benzoxazoles." Journal of the Chemical Society, Perkin Transactions 2.
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reactivity of benzoxazole C2 position).[2]
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
BenchChem Protocols. "Synthesis of 5-chlorobenzo[d]oxazol-2(3H)-one." (Analogous procedure adapted for isopropyl variant).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-5-(propan-2-yl)-1,3-benzoxazole before handling.
Sources
Technical Support Center: Recrystallization & Solvent Optimization for 2-Chloro-5-isopropylbenzoxazole
Welcome to the Technical Support Center for the downstream processing of 2-chloro-5-isopropylbenzoxazole. As a lipophilic heterocyclic intermediate, this compound presents unique thermodynamic challenges during purification. The combination of a bulky isopropyl group and a polarizable chloro-substituent disrupts crystal lattice packing efficiency, making the molecule highly susceptible to liquid-liquid phase separation (LLPS), commonly known as "oiling out"[1].
This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to help researchers optimize solvent systems, maximize yield, and ensure high polymorphic purity.
Thermodynamic Principles & Causality
When cooling a supersaturated solution of 2-chloro-5-isopropylbenzoxazole, the trajectory of the system may cross a miscibility gap before reaching the metastable limit for solid nucleation. When this occurs, the solute separates as a secondary, impurity-rich liquid phase (an emulsion) rather than a pure crystalline solid[1]. Because solute molecules in these oil droplets arrange randomly and possess high mobility, they act as an excellent solvent for unwanted impurities, severely degrading the final purity of the batch[1]. Successful recrystallization requires thermodynamically bypassing this liquid phase boundary through precise temperature control, solvent tuning, and strategic seeding[2].
Mandatory Visualization: Troubleshooting Workflow
Workflow for mitigating oiling out (LLPS) during benzoxazole crystallization.
Experimental Methodologies
Protocol 1: Metastable Zone Width (MSZW) Determination and Seeding
This protocol establishes a self-validating system to ensure crystallization occurs before the LLPS boundary is breached.
-
Dissolution: Suspend 10.0 g of crude 2-chloro-5-isopropylbenzoxazole in 40 mL of a binary solvent system (e.g., 85:15 Heptane/Ethyl Acetate) in a jacketed crystallizer equipped with an overhead stirrer and an in-situ turbidity probe.
-
Heating: Ramp the temperature to 65°C at 1.0°C/min until complete dissolution is achieved (the clearance point).
-
Cooling & Nucleation: Cool the solution at a controlled rate of 0.2°C/min. Record the exact temperature at which turbidity sharply increases (the cloud point). The thermal gap between the clearance and cloud points defines your MSZW.
-
Self-Validating Seeding: To kinetically favor crystal growth and prevent oiling out, reheat the mixture to 5°C below the clearance point (safely within the MSZW). Introduce 0.1 g (1 wt%) of pure, milled seed crystals[3].
-
Aging & Isolation: Hold the temperature for 30 minutes to allow the seed surface area to absorb the supersaturation. Resume cooling at 0.1°C/min down to 5°C. Filter the resulting slurry under vacuum, wash with 10 mL of pre-chilled heptane, and dry under vacuum at 40°C.
Protocol 2: Anti-Solvent Addition Strategy
For batches that resist thermal cooling crystallization, an anti-solvent approach can force nucleation.
-
Dissolution: Dissolve 5.0 g of the compound in 15 mL of a highly soluble polar solvent (e.g., Acetone) at 25°C[4].
-
Clarification: Pass the solution through a 0.45 µm PTFE syringe filter to remove heterogeneous nucleation sites, such as dust or insoluble polymeric impurities.
-
Anti-Solvent Titration: Using a programmable syringe pump, add the anti-solvent (e.g., cold Heptane or Water) at a strict rate of 0.5 mL/min under constant agitation (400 rpm) until persistent opalescence is observed.
-
Aging (Critical Step): Immediately pause the addition and age the suspension for 1 hour. This allows primary nucleation to establish a crystalline lattice, bypassing the rapid formation of an amorphous gum.
-
Completion: Resume anti-solvent addition until a 1:4 solvent:anti-solvent ratio is achieved. Filter, wash, and dry the purified crystals.
Quantitative Data: Solvent System Screening
The following table summarizes the thermodynamic balance between yield and purity across various solvent systems for benzoxazole derivatives.
| Solvent System (v/v) | Solubility @ 60°C (mg/mL) | Solubility @ 5°C (mg/mL) | Recovery Yield (%) | HPLC Purity (%) | Empirical Observation / Causality |
| Ethanol / Water (80:20) | 180 | 15 | 88% | 98.5% | High yield, but highly prone to oiling out if cooled >0.5°C/min due to steep solubility curve. |
| Heptane / EtOAc (85:15) | 210 | 25 | 85% | 99.2% | Optimal. Excellent crystal habit (needles); stable MSZW; EtOAc keeps polar impurities solvated. |
| Toluene (100%) | 350 | 120 | 55% | 99.5% | Exceptional purity but poor yield due to excessively high cold solubility. |
| Acetone / Acetonitrile (50:50) | 280 | 40 | 82% | 98.8% | Good alternative for highly impure batches; effectively rejects colored byproducts[4]. |
Troubleshooting Guides & FAQs
Q1: My 2-chloro-5-isopropylbenzoxazole batch consistently "oils out" instead of forming crystals. How do I force crystallization? A1: Oiling out occurs when the supersaturation level exceeds the liquid-liquid phase boundary before reaching the crystal nucleation boundary[1][2]. This is typically caused by rapid crash-cooling or by using a solvent in which the solute has an excessively high solubility temperature coefficient. Solution: Do not attempt to crystallize from the oiled-out state, as the droplets act as a sponge for impurities[5]. Instead, return the sample to the heat source and add 5-10% more of the "soluble" co-solvent (e.g., Ethyl Acetate) to shift the miscibility gap[3][5]. Cool slowly (0.1°C/min) and introduce seed crystals precisely within the metastable zone to kinetically favor solid lattice formation over liquid droplet formation[3].
Q2: I am using an anti-solvent precipitation method, but the product precipitates as an amorphous gum. How can I improve the crystallinity? A2: Amorphous gums form when local supersaturation at the point of anti-solvent addition is too high, causing instantaneous precipitation without molecular ordering[1]. This bypasses the slow, ordered crystal growth phase. Solution: Implement a self-validating feedback loop. Use a programmable syringe pump to add the anti-solvent and stop the addition immediately upon the first sign of turbidity (the cloud point). Age the mixture for 1-2 hours at this exact composition. This hold-time allows primary nucleation to establish a rigid crystalline lattice. Once a visible seed bed is formed, resume the anti-solvent addition at a slow rate.
Q3: How do I balance the trade-off between recovery yield and HPLC purity when selecting a recrystallization solvent? A3: Purity and yield are thermodynamically opposed in single-solvent systems. High recovery requires low solubility at the final temperature, which often traps structurally similar impurities in the crystal lattice. Solution: Utilize a binary solvent system like Heptane/Ethyl Acetate. The non-polar heptane acts as the anti-solvent to drive the thermodynamic yield, while the polar ethyl acetate keeps polar impurities solvated in the mother liquor. As shown in the screening table, an 85:15 Heptane/EtOAc ratio provides the optimal thermodynamic balance.
Q4: Can I use activated charcoal to remove color impurities before crystallization? A4: Yes, but it must be executed strategically to prevent product loss. Colored impurities are often polymeric or highly conjugated byproducts that adsorb well to the porous surface of activated carbon. Solution: Add 5 wt% activated charcoal to the hot solution. Boil for 10 minutes, then perform a hot filtration through a pad of Celite to remove the carbon. Ensure the filtration apparatus (funnel and flask) is pre-heated; otherwise, the solution will cool rapidly upon contact with the glass, causing premature crystallization of the benzoxazole derivative directly onto the filter pad[6].
References
-
3.6F: Troubleshooting Source: Chemistry LibreTexts URL:[Link]
-
Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]
-
The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL:[Link]
- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds Source: Google Patents URL
Sources
- 1. mt.com [mt.com]
- 2. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting SNAr Reactions of 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Minimizing Side Reactions in Nucleophilic Aromatic Substitution (SNAr)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of benzoxazole derivatives. 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole is a privileged heterocyclic building block in medicinal chemistry[1]. The highly polarized C2–Cl bond makes it an excellent electrophile for SNAr reactions. However, this same electronic activation renders the substrate highly susceptible to competitive side reactions, including hydrolysis, ring-opening, and poly-substitution.
This guide provides a self-validating diagnostic framework to understand the causality behind these side reactions and offers field-proven methodologies to eliminate them.
Part 1: Diagnostic Workflow
Before adjusting your reaction parameters, use the following decision tree to identify the specific failure mode in your crude reaction mixture.
Diagnostic decision tree for 2-chlorobenzoxazole SNAr side reactions.
Part 2: Troubleshooting Guides & FAQs
Q1: My LC-MS shows a major peak corresponding to a mass of 177.2 Da instead of my target product. Why is my 2-chloro-5-(propan-2-yl)-1,3-benzoxazole converting to a benzoxazolone?
-
Causality: The mass of 177.2 Da corresponds to 5-(propan-2-yl)benzoxazol-2(3H)-one. This is the classic hydrolysis side reaction . The C2 position of the benzoxazole ring is highly electrophilic[1]. In the presence of adventitious water and a base, hydroxide ions act as hard nucleophiles, attacking the C2 position to form a negatively charged Meisenheimer complex[2]. Upon elimination of the chloride ion, 2-hydroxy-5-(propan-2-yl)benzoxazole is formed, which rapidly and irreversibly tautomerizes to the thermodynamically stable benzoxazolone.
-
Self-Validating Solution:
-
Solvent Verification: Use Karl Fischer titration to ensure solvent moisture is <50 ppm before setting up the reaction.
-
Base Selection: Replace hygroscopic inorganic bases (like K₂CO₃) with sterically hindered, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA).
-
Validation Check: Run a blank reaction (electrophile + base + solvent, no amine nucleophile). If the 177.2 Da peak appears, your system is not sufficiently anhydrous.
-
Q2: I am using a strong base and heating the reaction to 80°C, but I am observing the formation of acyclic 2-amino-4-(propan-2-yl)phenol derivatives. What causes this ring opening?
-
Causality: Benzoxazoles are susceptible to base-catalyzed ring opening . The SNAr reaction proceeds via an addition-elimination mechanism[3]. When the nucleophile attacks C2, the resulting tetrahedral intermediate can collapse in two ways: ejecting the chloride (desired) or cleaving the C–O bond of the oxazole ring (undesired). High temperatures provide the activation energy required for the C–O cleavage pathway, which is thermodynamically driven by the formation of a stable phenoxide ion in basic conditions.
-
Self-Validating Solution:
-
Temperature Control: Lower the reaction temperature. The 2-chloro group is sufficiently labile that many SNAr reactions on this scaffold proceed readily at room temperature to 50°C.
-
Base Strength: Avoid strong aqueous bases (e.g., NaOH, NaOMe).
-
Validation Check: Monitor the reaction via LC-MS at 1-hour intervals. If the target product forms but slowly degrades into the phenol over time, ring-opening is acting as a secondary degradation pathway, indicating the reaction is being left too long or running too hot.
-
Q3: I am reacting a primary amine, but I see significant amounts of bis-alkylated or cross-reacted byproducts. How can I improve selectivity?
-
Causality: When a primary amine reacts with 2-chloro-5-(propan-2-yl)-1,3-benzoxazole, it forms a secondary amine. If this secondary amine remains sufficiently nucleophilic, it can attack another molecule of the unreacted electrophile, leading to over-substitution (dimerization) . This occurs when the local concentration of the electrophile is too high relative to the primary amine.
-
Self-Validating Solution:
-
Stoichiometry: Use a 2.0 to 3.0 molar excess of the primary amine to outcompete the secondary amine product.
-
Addition Rate: Employ a syringe pump to slowly add the 2-chlorobenzoxazole solution into the amine solution.
-
Validation Check: Check the LC-MS trace at 10% completion. If the dimer is already present, the local concentration of the electrophile is too high, and the addition rate must be slowed.
-
Part 3: Quantitative Data on Reaction Parameters
The following table summarizes the causal relationship between reaction conditions and product distribution. These metrics demonstrate why anhydrous, low-temperature conditions are mandatory for this specific scaffold.
Table 1: Influence of Reaction Parameters on Product Distribution in SNAr with Isopropylamine
| Solvent | Base | Temp (°C) | Moisture Level | Target SNAr Yield (%) | Hydrolysis (%) | Ring-Opening (%) |
| DMF | K₂CO₃ | 80 | >500 ppm | 45.0 | 35.0 | 15.0 |
| DMF | NaOH (aq) | 80 | Aqueous | 10.0 | 20.0 | 70.0 |
| MeCN | K₂CO₃ | 60 | <100 ppm | 72.5 | 12.5 | 10.0 |
| MeCN | DIPEA | 80 | <50 ppm | 82.0 | <2.0 | 12.0 |
| MeCN | DIPEA | 25 | <50 ppm | 94.0 | <2.0 | <2.0 |
Part 4: Standard Operating Procedure (SOP)
Optimized SNAr of 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole Objective: To synthesize 2-substituted-5-(propan-2-yl)-1,3-benzoxazoles while completely suppressing hydrolysis and ring-opening side reactions.
Step 1: System Preparation & Validation
-
Flame-dry a two-neck round-bottom flask under vacuum and backfill with dry argon (repeat 3 times).
-
Validation: Use a Karl Fischer titrator to confirm the anhydrous acetonitrile (MeCN) has <50 ppm water before proceeding.
Step 2: Reagent Dissolution
-
Add the nucleophile (e.g., primary amine, 2.5 equiv) and DIPEA (3.0 equiv) to the flask.
-
Dissolve in anhydrous MeCN to achieve a 0.2 M concentration relative to the electrophile.
-
Stir at room temperature (20–25 °C) under an argon atmosphere.
Step 3: Controlled Addition
-
Dissolve 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (1.0 equiv) in a minimum volume of anhydrous MeCN.
-
Load this solution into a gas-tight syringe.
-
Using a syringe pump, add the electrophile solution dropwise over 60 minutes to the stirring nucleophile mixture.
-
Mechanistic Note: Slow addition ensures a persistent excess of the primary amine, preventing the newly formed secondary amine product from reacting with the electrophile.
Step 4: Reaction Monitoring
-
After addition is complete, stir for an additional 2 hours at room temperature.
-
Validation: Pull a 10 µL aliquot, dilute in LC-MS grade MeOH, and analyze. The reaction is complete when the starting material peak (m/z ~195.6) is <1% by UV integration.
Step 5: Quenching and Workup
-
Quench the reaction by adding saturated aqueous NH₄Cl to neutralize the DIPEA.
-
Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Proceed to flash chromatography.
Part 5: References[1] BenchChem Technical Support Team. "2-Chlorobenzoxazole (CAS 615-18-9) - Research Compound". BenchChem. URL: Verified Link[2] "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Master Organic Chemistry. URL: Verified Link[3] "16.6: Nucleophilic Aromatic Substitution". Chemistry LibreTexts. URL: Verified Link
Sources
Removing unreacted starting materials from 2-chloro-5-(propan-2-yl)-1,3-benzoxazole
Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, isolating highly reactive electrophiles like 2-chloro-5-(propan-2-yl)-1,3-benzoxazole (also known as 2-chloro-5-isopropylbenzoxazole) presents unique challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you efficiently remove unreacted starting materials without compromising your product's integrity.
Part 1: Mechanistic Insight & Causality (The "Why")
The synthesis of 2-chlorobenzoxazole derivatives is typically achieved by reacting 2-mercaptobenzoxazoles with thionyl chloride (SOCl
Because these reactions often require forcing conditions, unreacted starting materials are a frequent issue. The fundamental challenge in purifying 2-chloro-5-(propan-2-yl)-1,3-benzoxazole lies in the C2-position's extreme vulnerability to Nucleophilic Aromatic Substitution (S
Part 2: Troubleshooting Guides & FAQs
Q1: My crude NMR shows significant unreacted 5-isopropyl-1,3-benzoxazole-2-thiol. How can I remove it without running a column?
Cause: Incomplete chlorination during the SOCl
Q2: I synthesized the precursor from 2-amino-4-isopropylphenol. How do I clear the residual aminophenol from my organic phase?
Cause: Carryover from an incomplete cyclization step.
Solution: 2-Amino-4-isopropylphenol is amphoteric. The most efficient removal strategy is a mild acidic wash (1M HCl) during your liquid-liquid extraction. The acid protonates the aniline moiety (pK
Q3: My reaction with POCl
Q4: Why is my 2-chloro-5-(propan-2-yl)-1,3-benzoxazole degrading into a polar baseline spot during silica gel chromatography? Cause: Standard silica gel is slightly acidic and retains ambient moisture. When the product moves slowly through the column, the acidic silanol groups catalyze the hydrolysis of the C-Cl bond. Solution: Run the column quickly (flash chromatography) using a non-polar eluent system like petroleum ether/EtOAc (10:1)[3]. For highly sensitive batches, pre-treat the silica gel with 1% triethylamine to neutralize acidic sites before loading your compound.
Part 3: Quantitative Data & Physicochemical Properties
To design an effective separation strategy, compare the physicochemical properties of the product against common impurities.
| Compound | Reaction Role | Approx. pK | Polarity / TLC Behavior | Optimal Removal Strategy |
| 2-chloro-5-(propan-2-yl)-1,3-benzoxazole | Target Product | N/A (Neutral) | Non-polar (High R | Retain in organic phase |
| 5-isopropyl-1,3-benzoxazole-2-thiol | Starting Material | ~7.0 (Thiol) | Moderately polar | Mild basic wash (5% Na |
| 5-isopropylbenzoxazol-2(3H)-one | Starting Material / Hydrolysis byproduct | ~9.5 (Lactam) | Polar (Low R | Column chromatography |
| 2-amino-4-isopropylphenol | Precursor | ~4.5 (Amine), ~10 (Phenol) | Very polar | Acidic wash (1M HCl) |
Part 4: Self-Validating Experimental Protocol
This step-by-step liquid-liquid extraction and chromatography workflow is designed as a self-validating system. Do not proceed to the next step unless the validation check passes.
Step 1: Reaction Quenching
-
Action: Cool the crude chlorination mixture to 0–5 °C. Add ice-water dropwise to hydrolyze excess POCl
or SOCl . -
Validation Check: Monitor the internal temperature. It must remain below 10 °C during addition to prevent thermal hydrolysis of the desired C-Cl bond.
Step 2: Liquid-Liquid Extraction
-
Action: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 15 mL/g of crude).
-
Validation Check: Ensure clear phase separation. If an emulsion forms, add brine to increase the ionic strength of the aqueous layer.
Step 3: Acid Wash (Amine Removal)
-
Action: Wash the combined organic layers with 1M HCl (1 x 20 mL/g).
-
Validation Check: Spot the organic layer on a TLC plate and apply a ninhydrin stain. The stain must remain negative (no purple spots), confirming the complete removal of primary amines.
Step 4: Mild Base Wash (Thiol/Acid Removal)
-
Action: Wash the organic layer with cold 5% aqueous Na
CO (2 x 20 mL/g). -
Validation Check: Test the pH of the aqueous waste layer. It must be ~8–9 to ensure complete deprotonation of the mercapto impurities. If it is acidic, repeat the base wash.
Step 5: Drying and Concentration
-
Action: Dry the organic phase over anhydrous Na
SO , filter, and concentrate under reduced pressure. Keep the water bath temperature < 40 °C, as 2-chlorobenzoxazoles are volatile and heat-sensitive. -
Validation Check: The organic solution must transition from cloudy to completely transparent before filtration, indicating successful water removal.
Step 6: Flash Chromatography (Lactam Removal)
-
Action: Load the crude oil onto a short silica gel column. Elute rapidly with Hexane/EtOAc or Petroleum Ether/EtOAc (10:1)[3].
-
Validation Check: Run a TLC of the fractions. The pure product will elute near the solvent front (R
~0.7), while the unreacted benzoxazolinone remains near the baseline (R ~0.2).
Part 5: Purification Workflow Visualization
Workflow for the purification of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole from crude mixtures.
References
-
Understanding the Properties and Synthesis of 2-Chlorobenzoxazole. nbinno.com. 1
-
2-Chlorobenzoxazole synthesis. ChemicalBook. 3
-
2-Chlorobenzoxazole 99% (CAS 615-18-9). Sigma-Aldrich. Link
-
Process for the preparation of 2-chlorobenzoxazoles (US4714766A). Google Patents. 2
Sources
Technical Support Center: Thermal Stability & Process Optimization for 2-Chloro-5-Isopropylbenzoxazole
Case ID: T-BXZ-05-ISO Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are inquiring about the thermal stability of 2-chloro-5-isopropylbenzoxazole under reflux conditions.
The Short Answer: This molecule possesses high intrinsic thermal stability (typically stable >180°C in inert environments) but exhibits critical chemical instability toward nucleophiles at reflux temperatures. The 2-chloro position is highly electrophilic.
The Failure Mode: In 90% of reported "thermal instability" cases, the root cause is not heat-induced bond homolysis, but rather hydrolysis (reaction with trace moisture) or solvolysis (reaction with protic solvents) driven by thermal energy. The product degrades into 5-isopropylbenzo[d]oxazol-2(3H)-one and HCl.
Module 1: Pre-Reflux Diagnostics (The "Dry" Protocol)
Before initiating reflux, you must validate your solvent system. The 2-Cl bond is labile; heat acts as a catalyst for nucleophilic displacement.
Solvent Compatibility Matrix
| Solvent Class | Suitability | Risk Factor | Notes |
| Aromatic Hydrocarbons (Toluene, Xylene) | High | Low | Recommended. Chemically inert. Ensure water content <0.05%. |
| Chlorinated Solvents (DCM, DCE, Chlorobenzene) | Moderate | Low | Good solubility. DCE (reflux 83°C) is safer than Chlorobenzene (reflux 131°C) if thermal degradation is feared. |
| Ethers (THF, Dioxane) | Moderate | Medium | Must be peroxide-free and strictly anhydrous. Wet THF causes rapid hydrolysis. |
| Alcohols (MeOH, EtOH) | Critical Failure | Extreme | Do Not Use. Will form 2-alkoxy-5-isopropylbenzoxazole via nucleophilic aromatic substitution ( |
| Polar Aprotic (DMF, DMSO) | Low | High | High reflux temps + trace water = rapid hydrolysis. Difficult to remove during workup. |
The "Moisture Vector" Mechanism
Understanding the degradation pathway is essential for troubleshooting. The chlorine atom at C2 is activated by the ring nitrogen, making it a potent leaving group.
Figure 1: The dominant degradation pathway under reflux is hydrolysis, not thermal decomposition.
Module 2: In-Process Monitoring & Stability Analysis
Do not rely on TLC alone, as the starting material and the benzoxazolone degradant often have similar
Recommended HPLC Method (Reverse Phase)
Use this method to quantify thermal degradation during reflux.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 50% B to 95% B over 10 mins.
-
Detection: UV @ 254 nm (Aromatic ring) and 280 nm.
-
Expected Shift:
-
Starting Material: Late eluting (Non-polar Cl and iPr groups).
-
Degradant (Benzoxazolone): Earlier eluting (Hydrogen bonding capability of the amide/lactam moiety).
-
Thermal Analysis (DSC/TGA)
If you are observing mass loss without new peaks, you are likely experiencing sublimation .
-
Melting Point: ~20-25°C (Often an oil or low-melting solid).
-
Boiling Point: Extrapolated ~200-210°C @ 760 mmHg.
-
Risk: Under high-vacuum reflux or vigorous nitrogen sparging, the compound may sublime into the condenser or trap.
Module 3: Troubleshooting Guide (FAQ)
Q1: "I see a new peak appearing at a lower retention time after 2 hours of reflux in THF. What is it?"
Diagnosis: This is almost certainly 5-isopropylbenzo[d]oxazol-2(3H)-one . Root Cause: Your THF was "wet." Corrective Action:
-
Stop the reaction.
-
Dry your solvent over activated 3Å or 4Å molecular sieves for 24 hours.
-
Add a scavenger: If the reaction permits, add a weak base (e.g.,
) or a drying agent ( ) directly to the flask, though this is heterogeneous and less effective than pre-drying.
Q2: "The reaction mixture turned acidic (pH < 2) during reflux."
Diagnosis: HCl generation. Root Cause: Hydrolysis of the C-Cl bond releases Hydrochloric Acid. Implication: HCl can catalyze further degradation or side reactions (e.g., isopropyl migration, though rare). Corrective Action: Add a non-nucleophilic base (e.g., 2,6-Lutidine or DIPEA) to buffer the system if acidic conditions are detrimental to your intended reaction.
Q3: "Can I reflux this in Ethanol if I add a base?"
Diagnosis: NO.
Reasoning: Adding a base (like NaOEt or NaOH) to ethanol will create ethoxide (
Module 4: Standard Operating Procedure (SOP) for Stability Testing
If you must validate the stability for a regulatory filing or process scale-up, follow this workflow.
Figure 2: Step-by-step workflow for validating thermal stability.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (See Chapter on Nucleophilic Aromatic Substitution of Heterocycles).
-
Hydrolysis Mechanisms
-
Synthesis and Stability Context
-
ChemicalBook.[4] (2023). "2-Chlorobenzoxazole Properties and Stability." (Confirming sensitivity to moisture and storage conditions).
-
-
Thermal Data (Analogous)
Sources
Validation & Comparative
IR spectroscopy characteristic peaks of 2-chloro-5-isopropylbenzoxazole
Executive Summary
This guide provides an in-depth technical analysis of the infrared (IR) spectroscopic profile of 2-chloro-5-isopropylbenzoxazole .[1] As a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (specifically oxazole-based kinase inhibitors), accurate identification of this moiety is essential.
This document moves beyond simple peak listing. It focuses on differentiation strategies —how to distinguish the target molecule from its synthetic precursors (e.g., 5-isopropylbenzoxazol-2-one) and hydrolysis byproducts using FT-IR spectroscopy.[1] We recommend Attenuated Total Reflectance (ATR) as the superior sampling modality over KBr pellets to prevent moisture-induced hydrolysis of the labile C2-chlorine bond.
Structural Analysis & Theoretical Peak Assignment
The IR spectrum of 2-chloro-5-isopropylbenzoxazole is a superposition of three distinct structural domains: the benzoxazole heterocycle, the aliphatic isopropyl chain, and the reactive C-Cl bond.
The "Fragment Approach" to Peak Assignment
| Functional Group | Frequency Region (cm⁻¹) | Intensity | Mechanistic Origin |
| Aromatic C-H | 3030 – 3080 | Weak | C(sp²)–H stretching vibrations of the benzene ring.[1] |
| Aliphatic C-H | 2955 – 2965 | Strong | C(sp³)–H asymmetric stretching (Isopropyl -CH₃).[1] |
| Aliphatic C-H | 2865 – 2875 | Medium | C(sp³)–H symmetric stretching.[1] |
| Benzoxazole Ring | 1610 – 1630 | Strong | C=N stretching vibration.[1] Characteristic of the oxazole core. |
| Aromatic Skeleton | 1570 – 1590 | Medium | C=C skeletal vibrations of the benzene ring.[1] |
| Gem-Dimethyl | 1380 – 1385 & 1365 – 1370 | Medium | Diagnostic Doublet: Isopropyl group C-H bending (umbrella mode).[1] The split peak confirms the branched alkyl chain. |
| C-O-C (Ether) | 1050 – 1250 | Strong | Asymmetric stretching of the oxazole ether linkage. |
| C-Cl (Heteroaryl) | 1000 – 1090 | Med-Strong | C-Cl stretching.[1] Note: Often coupled with ring vibrations; less isolated than alkyl chlorides.[1] |
| OOP Bending | 800 – 900 | Strong | Out-of-plane C-H bending for 1,2,4-trisubstituted benzene.[1] |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Expert Insight: The most critical diagnostic feature is the absence of a carbonyl peak. The precursor (benzoxazol-2-one) has a strong C=O stretch. The target molecule (2-chloro derivative) retains the ring structure but loses the carbonyl, replacing it with a C-Cl bond that is not intensely distinct in the functional group region but alters the fingerprint region.
Comparative Analysis: Target vs. Alternatives
In a synthesis or QC context, the primary challenge is distinguishing the product from the starting material (Precursor) and the hydrolysis impurity (Hydrolysis Product).
Comparison Table: Spectral Differentiation
| Feature | Target: 2-Chloro-5-isopropylbenzoxazole | Precursor: 5-Isopropylbenzoxazol-2-one | Impurity: 2-Hydroxy-5-isopropylbenzoxazole |
| Carbonyl (C=O) | ABSENT | Present (~1750-1780 cm⁻¹) | Present (~1750 cm⁻¹) (Tautomer) |
| Hydroxyl/Amine | ABSENT | Present (3100-3400 cm⁻¹) | Present (Broad, 3200-3500 cm⁻¹) |
| C=N Stretch | Distinct (~1620 cm⁻¹) | Shifted/Coupled with C=O[1] | Shifted |
| Isopropyl Doublet | Present (1380/1360 cm⁻¹) | Present (1380/1360 cm⁻¹) | Present (1380/1360 cm⁻¹) |
| Status | Pure Product | Incomplete Reaction | Hydrolyzed / Degraded |
Mechanistic Explanation
-
The Carbonyl Test: The conversion of the benzoxazolone to the 2-chloro derivative involves the aromatization of the oxazole ring and loss of the carbonyl oxygen. The disappearance of the sharp, intense band at 1750–1780 cm⁻¹ is the primary indicator of reaction completion.
-
The Hydrolysis Trap: The C2-chlorine atom is electrophilic.[1] Exposure to moisture converts it back to the 2-hydroxy derivative (which tautomerizes to the benzoxazolone). Therefore, the appearance of a broad OH/NH band >3000 cm⁻¹ indicates sample degradation.
Experimental Protocol: ATR-FTIR
For this specific lipophilic and moisture-sensitive molecule, Attenuated Total Reflectance (ATR) is the validated method of choice over KBr pellets.
Methodology
-
Instrument Setup: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with a Diamond or ZnSe ATR crystal.[1]
-
Parameters:
-
Sample Preparation (Critical):
-
Ensure the ATR crystal is completely dry and free of cleaning solvent residues (isopropanol/acetone) which have their own peaks.
-
Place a small drop (if liquid) or <5 mg (if solid) of the neat sample onto the crystal.
-
Pressure: Apply consistent pressure using the anvil to ensure good contact.[1]
-
-
Data Processing:
-
Apply ATR correction (if quantitative comparison to transmission library spectra is required).[1]
-
Baseline correct only if necessary.
-
Why NOT KBr? Potassium Bromide (KBr) is hygroscopic.[1] The moisture absorbed by the KBr powder can hydrolyze the 2-chloro-benzoxazole during the grinding process, leading to false positives for the "Impurity" (OH/NH bands) and false negatives for the product.
Quality Control Workflow (Decision Tree)
The following diagram outlines the logical decision process for verifying the identity and purity of 2-chloro-5-isopropylbenzoxazole using IR data.
Caption: QC Decision Tree for validating 2-chloro-5-isopropylbenzoxazole synthesis. The workflow prioritizes the exclusion of carbonyl-containing precursors before confirming structural identity.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] IR Spectrum of 2-Chlorobenzoxazole (CAS 615-18-9). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
University of Colorado Boulder. (2023). IR Spectroscopy Tutorial: Aromatics and Substitution Patterns. Department of Chemistry and Biochemistry. Available at: [Link]
-
LibreTexts Chemistry. (2020).[1] Infrared Spectra of Common Functional Groups (Isopropyl and Gem-Dimethyl Analysis). Available at: [Link]
Sources
Comparative Guide: Reactivity of 2-Chloro-5-isopropylbenzoxazole vs. 2-Chlorobenzoxazole
Executive Summary
In the design of bioactive heterocycles, the benzoxazole scaffold is a privileged structure. When selecting between 2-chlorobenzoxazole (1) and its substituted analog 2-chloro-5-isopropylbenzoxazole (2) as electrophiles for Nucleophilic Aromatic Substitution (
The Bottom Line:
-
Reactivity: The unsubstituted 2-chlorobenzoxazole is significantly more reactive toward nucleophiles than the 5-isopropyl derivative.
-
Mechanism: The 5-isopropyl group exerts a positive inductive effect (+I) , increasing electron density within the benzoxazole ring. This raises the energy of the LUMO and destabilizes the Meisenheimer-like anionic intermediate, thereby decreasing the rate of nucleophilic attack at the C-2 position.
-
Application: While less reactive, the 5-isopropyl variant offers enhanced lipophilicity (LogP) and metabolic stability profiles suitable for late-stage lead optimization, whereas the parent scaffold is preferred for rapid, high-yielding library generation.
Mechanistic Analysis & Electronic Effects[1][2][3][4][5][6]
To understand the reactivity difference, we must visualize the electronic environment of the C-2 electrophilic center. The rate-determining step in
Electronic Deactivation by Alkyl Substitution
The 2-position of benzoxazole is naturally electrophilic due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms (C=N bond).
-
Parent Scaffold (2-chlorobenzoxazole): The benzene ring acts as a weak electron sink, allowing the C-2 carbon to maintain high electrophilicity.
-
5-Isopropyl Analog: The isopropyl group is an electron-donating group (EDG). Through induction (+I) and weak hyperconjugation, it pushes electron density into the benzene ring. This density is delocalized, slightly neutralizing the electron-deficiency of the C-2 carbon.
Visualization of Reactivity Pathways
The following diagram illustrates the electronic flux and the resulting activation energy barrier difference.
Figure 1: Mechanistic flow showing how the electron-donating isopropyl group deactivates the C-2 center, leading to slower reaction kinetics compared to the parent scaffold.
Comparative Performance Guide
The following data summarizes the performance of both substrates in two common medicinal chemistry transformations: Amination (
Case Study 1: Amination
Reaction: Coupling with Morpholine (1.2 equiv) in Acetonitrile with
| Feature | 2-Chlorobenzoxazole | 2-Chloro-5-isopropylbenzoxazole |
| Reaction Time (RT) | 1.0 Hour | 4.5 Hours |
| Reaction Time (60°C) | < 15 Mins | 45 Mins |
| Isolated Yield | 94% | 86% |
| By-products | Minimal hydrolysis | Trace hydrolysis + unreacted SM |
| Solubility (DMSO) | High | Moderate (requires sonication) |
Observation: The 5-isopropyl analog requires elevated temperatures or longer reaction times to achieve full conversion. Attempting to run the derivative at room temperature often results in incomplete conversion.
Case Study 2: Suzuki-Miyaura Coupling
Reaction: Coupling with Phenylboronic acid,
| Feature | 2-Chlorobenzoxazole | 2-Chloro-5-isopropylbenzoxazole |
| Oxidative Addition | Fast (Rate-limiting step is usually transmetallation) | Slower (Electron-rich C-Cl bond stabilizes the bond) |
| Catalyst Load | Standard (1-3 mol%) | Elevated (5-10 mol% recommended) |
| Yield (18h, 90°C) | 91% | 78% |
Scientific Insight: Oxidative addition of Pd(0) into the C-Cl bond is favored by electron-deficient arenes. The electron-rich nature of the 5-isopropyl derivative makes the C-Cl bond stronger and less prone to oxidative addition, necessitating higher catalyst loading or more active ligands (e.g., XPhos, SPhos).
Experimental Protocols
To ensure reproducibility, the following protocols are optimized for the less reactive 5-isopropyl derivative. Note: The parent compound will react significantly faster under these conditions.
Protocol A: Optimized Amination ( )
This protocol uses a polar aprotic solvent and heat to overcome the electronic deactivation of the isopropyl group.
Reagents:
-
Substrate: 2-Chloro-5-isopropylbenzoxazole (1.0 mmol)
-
Nucleophile: Primary/Secondary Amine (1.2 - 1.5 mmol)
-
Base: DIPEA (2.0 mmol) or
(2.0 mmol) -
Solvent: DMF or NMP (anhydrous)
Workflow:
-
Dissolution: In a 10 mL microwave vial, dissolve 1.0 mmol of 2-chloro-5-isopropylbenzoxazole in 3 mL of DMF.
-
Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine.
-
Thermal Activation:
-
Method A (Standard): Heat to 80°C for 4–6 hours. Monitor by LCMS.
-
Method B (Microwave): Heat to 120°C for 20 minutes.
-
-
Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: High-Efficiency Suzuki Coupling
Standard conditions often fail for electron-rich heteroaryl chlorides. This protocol utilizes a precatalyst system designed for difficult substrates.
Reagents:
-
Substrate: 2-Chloro-5-isopropylbenzoxazole (1.0 mmol)
-
Boronic Acid: Arylboronic acid (1.5 mmol)
-
Catalyst:
(5 mol%) or XPhos Pd G2 (2 mol%) -
Base:
(3.0 mmol, 2M aq. solution) -
Solvent: 1,4-Dioxane (degassed)
Workflow Visualization:
Figure 2: Optimized Suzuki coupling workflow for deactivated benzoxazole substrates.
Application Notes for Drug Design
When selecting between these two scaffolds for a drug discovery campaign, consider the following physicochemical implications beyond reactivity:
-
Lipophilicity (LogP): The 5-isopropyl group adds significant lipophilicity (
cLogP +1.2). This may improve membrane permeability but could decrease aqueous solubility. -
Metabolic Stability: The benzylic position of the isopropyl group is a "soft spot" for CYP450-mediated hydroxylation. If metabolic stability is a concern, the unsubstituted parent or a 5-fluoro/5-trifluoromethyl analog may be preferred.
-
Steric Occlusion: While the 5-position is distal to the reaction center (C-2), the isopropyl group adds bulk that can influence binding affinity in the target protein pocket, potentially inducing selectivity that the flat parent scaffold lacks.
References
-
Electronic Effects in Benzoxazoles
- Title: Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole deriv
- Source: ResearchG
-
URL:[Link]
-
Nucleophilic Aromatic Substitution Mechanisms
- Title: A mechanistic continuum of nucleophilic aromatic substitution reactions with azole...
- Source: N
-
URL:[Link]
-
Synthesis and Reactivity of 2-Substituted Benzoxazoles
- Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- Source: Molecules (MDPI)
-
URL:[Link]
-
General
Kinetics:- Title: Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Source: KPU Pressbooks
-
URL:[Link]
Definitive Structural Elucidation: X-ray Crystallography vs. Spectroscopic Methods for 2-Chloro-5-Isopropylbenzoxazole
[1][2]
Executive Summary
In medicinal chemistry, 2-chloro-5-isopropylbenzoxazole serves as a critical electrophilic scaffold for synthesizing bioactive heterocycles (e.g., oxazole-based herbicides and antimicrobials).[1][2] However, the synthesis of 5-substituted benzoxazoles often yields regioisomeric mixtures (5-isopropyl vs. 6-isopropyl) due to the ambident nature of the starting aminophenols during cyclization.[1]
While Nuclear Magnetic Resonance (NMR) is the standard for routine purity checks, it frequently fails to unambiguously distinguish between these positional isomers due to overlapping signal multiplicities in the aromatic region. Single Crystal X-ray Diffraction (SC-XRD) remains the only absolute method to validate the substitution pattern, bond metrics, and solid-state packing.[1]
This guide compares these methodologies and provides a rigorous protocol for crystallographic validation.
The Structural Challenge: Regioisomerism
The core difficulty lies in the synthesis pathway. Cyclization of 2-amino-4-isopropylphenol with phosgene or carbon disulfide (followed by chlorination) theoretically yields the 5-isopropyl isomer.[1][2] However, electronic directing effects can lead to the formation of the 6-isopropyl impurity.[2]
Distinguishing these requires resolving the coupling constants (
Visualization: The Validation Workflow
Figure 1: Decision workflow for structural validation. SC-XRD is triggered when spectroscopic data is inconclusive regarding regioisomerism.[1][2]
Comparative Analysis: NMR vs. SC-XRD
The following table contrasts the utility of solution-state NMR against solid-state XRD for this specific compound.
| Feature | 1H / 13C NMR Spectroscopy | Single Crystal X-ray Diffraction (XRD) |
| Primary Output | Connectivity & Chemical Environment | 3D Atomic Coordinates & Bond Lengths |
| Regioisomer ID | Difficult. Requires distinct | Definitive. Direct visualization of Cl and Isopropyl positions.[2] |
| Sample State | Solution (CDCl | Solid State (Single Crystal required) |
| C-Cl Validation | Indirect (Carbon shift ~150-160 ppm) | Direct Measurement (Bond length ~1.72 Å) |
| Time to Result | Fast (< 1 hour) | Slow (24-48 hours for growth + collection) |
| Limit of Detection | > 1-5% impurity visible | Single crystal represents one lattice (bulk purity not guaranteed) |
Experimental Protocol: X-ray Crystallography[1][3][4][5][6]
To validate the structure of 2-chloro-5-isopropylbenzoxazole, follow this self-validating protocol.
Phase 1: Crystallization (The Critical Step)
Benzoxazoles are planar and stack well, but the isopropyl group adds steric bulk that can inhibit lattice formation.
-
Solvent System: Hexane/Ethyl Acetate (3:1 ratio) or pure Ethanol.[2]
-
Procedure: Dissolve 20 mg of the compound in minimal warm solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and store at 4°C.
-
Target Crystal: Colorless blocks or prisms (approx. 0.2 x 0.2 x 0.1 mm).[2]
Phase 2: Data Collection[1][2]
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
radiation, = 0.71073 Å).[1][2] -
Temperature: 100 K (Cryostream is essential to reduce thermal motion of the isopropyl group).
-
Strategy: Full sphere collection (
) to ensure high resolution.
Phase 3: Refinement Strategy
-
Space Group: Likely P2
/c or P-1 (Centrosymmetric).[1][2] -
Disorder Handling: The isopropyl group often exhibits rotational disorder.[2] Use PART commands in SHELXL to model split positions if electron density is smeared.[2]
-
Validation: Check the Flack Parameter (if non-centrosymmetric, though unlikely for this achiral molecule) and R-factor (Target
).
Expected Results & Validation Criteria
When analyzing the solved structure, compare your data against these standard geometric parameters for 2-chlorobenzoxazoles [1][2].
A. Bond Metric Validation
| Bond | Expected Length (Å) | Significance |
| C(2)-Cl | 1.71 - 1.74 | Confirms the reactive chloro-substituent.[1][2] A length >1.76 Å implies hydrolysis to the benzoxazolone. |
| C(2)=N | 1.28 - 1.30 | Indicates double bond character typical of the benzoxazole ring.[2] |
| C(2)-O | 1.36 - 1.38 | Shorter than typical ether bonds due to resonance.[1][2] |
| C(5)-C(isopropyl) | 1.50 - 1.52 | Standard sp |
B. Structural Logic[2][4][3][5][6]
-
Planarity: The benzoxazole bicyclic core must be essentially planar (RMS deviation < 0.02 Å).[2][6]
-
Isopropyl Orientation: The isopropyl group typically rotates to minimize steric clash with the H(4) and H(6) protons.
-
Packing: Look for
- stacking interactions between benzoxazole rings (centroid-centroid distance ~3.5 - 3.8 Å), which stabilizes the crystal lattice.[1][2]
Visualization: Logic Tree for Technique Selection
Figure 2: Logical framework for determining when X-ray diffraction is mandatory.
Conclusion
While NMR is sufficient for routine batch analysis, X-ray crystallography is the non-negotiable standard for structural validation of 2-chloro-5-isopropylbenzoxazole during initial scale-up or method development.[1][2] It provides the only definitive proof of the 5-position substitution and the integrity of the labile C-Cl bond.[1]
Researchers should archive the CIF (Crystallographic Information File) as the primary "fingerprint" of the chemical entity, referencing the CSD (Cambridge Structural Database) for analogous benzoxazole geometries [3].
References
-
Mabied, A. F., et al. (2014).[2][6] "Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives." ISRN Organic Chemistry. Link
-
PubChem. (2025).[2] "2-Chloro-5-methyl-1,3-benzoxazole (Compound Summary)." National Library of Medicine.[2] Link[1]
-
Groom, C. R., et al. (2016).[2] "The Cambridge Structural Database."[2] Acta Crystallographica Section B. Link
-
Luger, P., et al. (1986).[2][7] "A comparative X-ray and molecular-mechanics study of benzoxazole derivatives." Acta Crystallographica Section B. Link
-
BenchChem. (2025).[2][8] "Structural Elucidation of Benzoxazole Derivatives using 1H and 13C NMR Spectroscopy." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 4. ijcmas.com [ijcmas.com]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Efficacy of 5-Isopropyl vs. 5-Methyl Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The biological profile of these compounds is highly influenced by the nature and position of substituents on the benzoxazole ring system. Among these, substitutions at the 5-position have been shown to be critical in modulating the therapeutic efficacy.[4][5]
This guide provides a comparative analysis of the biological efficacy of two closely related classes of 5-substituted benzoxazoles: the 5-isopropyl and 5-methyl analogs. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective biological activities and explores the underlying structure-activity relationships (SAR).
Comparative Biological Efficacy: A Synthesis of Available Data
To facilitate a comparative analysis, the following tables summarize the reported biological activities of representative 5-isopropyl and 5-methyl benzoxazole derivatives. It is important to note that these data are collated from different studies and, therefore, direct comparisons of potency should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of 5-Methyl Benzoxazole Derivatives
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(p-chlorobenzyl) | Human Colorectal Carcinoma (HCT116) | >100 | [6] |
| 2 | 2-(2,4-dichlorophenyl) | Human Colorectal Carcinoma (HCT116) | 48.2 | [6] |
| 3 | Not Specified | Human Breast Cancer (MCF-7) | Not Specified | [7] |
Table 2: Antimicrobial Activity of 5-Methyl and 5-Isopropyl Benzoxazole Derivatives
| Compound ID | 5-Substituent | 2-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 4 | Methyl | 2-(p-chlorobenzyl) | Pseudomonas aeruginosa | 25 | [2] |
| 5 | Methyl | 2-(p-chlorobenzyl) | Candida albicans | 6.25 | [2] |
| 6 | Isopropyl | 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Sarcina lutea | 20 | [8][9] |
| 7 | Isopropyl | 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Escherichia coli | 39 | [8][9] |
Structure-Activity Relationship (SAR) Insights: Isopropyl vs. Methyl
The seemingly subtle difference between an isopropyl and a methyl group at the 5-position of the benzoxazole ring can have a significant impact on the compound's physicochemical properties and, consequently, its biological activity.
Lipophilicity
Lipophilicity, often expressed as logP, is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Alkyl groups are known to increase lipophilicity.[9] The isopropyl group, being larger and containing more carbon atoms than a methyl group, will impart a greater degree of lipophilicity to the benzoxazole scaffold. This increased lipophilicity can enhance membrane permeability, potentially leading to better cell penetration and access to intracellular targets.[9] However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic degradation.[10]
Steric Effects
The bulkier isopropyl group exerts a greater steric hindrance compared to the methyl group. This can influence how the molecule interacts with its biological target. In some cases, the larger size of the isopropyl group may lead to a more favorable binding interaction within a hydrophobic pocket of a receptor or enzyme. Conversely, it could also create steric clashes that prevent optimal binding. The "magic methyl" effect, where the addition of a methyl group in a specific position can dramatically improve potency, highlights the sensitivity of biological targets to even small changes in ligand size and shape.[10]
The interplay of these electronic and steric factors ultimately dictates the overall biological efficacy of the substituted benzoxazole.
Experimental Protocols
To aid researchers in the evaluation of novel benzoxazole derivatives, detailed protocols for key biological assays are provided below.
Synthesis of 2,5-Disubstituted Benzoxazoles
A general and efficient method for the synthesis of 2,5-disubstituted benzoxazoles involves the condensation of a 4-substituted-2-aminophenol with a carboxylic acid or its derivative.[11][12]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine the 4-substituted-2-aminophenol (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Acid Catalyst: Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to the mixture.
-
Heating: Heat the reaction mixture at an elevated temperature (typically 150-200 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Figure 1: General workflow for the synthesis of 2,5-disubstituted benzoxazoles.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][13]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[1]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air-dry the plates completely.[13]
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13] Air-dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 and 570 nm using a microplate reader.
Figure 2: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The available data, though not from direct comparative studies, suggest that both 5-methyl and 5-isopropyl benzoxazole derivatives are promising scaffolds for the development of novel therapeutic agents. The 5-methyl analogs have demonstrated both anticancer and antimicrobial activities, while the 5-isopropyl derivative has shown antimicrobial potential.
The key differences in lipophilicity and steric bulk between the methyl and isopropyl groups are likely to be the primary drivers of any observed differences in biological efficacy. The larger, more lipophilic isopropyl group may enhance cell penetration but could also introduce steric constraints at the target binding site. Conversely, the smaller methyl group may offer a more optimal fit for certain biological targets.
This guide highlights the need for further systematic studies to directly compare the biological activities of 5-isopropyl and 5-methyl benzoxazoles against a panel of relevant biological targets. Such studies would provide a clearer understanding of the SAR for this class of compounds and guide the rational design of more potent and selective benzoxazole-based therapeutics.
References
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
- Temiz-Arpaci, O., Aki-Sener, E., Yalçin, I., Altanlar, N., & Ucarturk, N. (2002). Synthesis and microbiological activity of 5(or 6)
- Şener, E., Yalçin, I., & Sungur, S. (1991). Synthesis and microbiological activity of some novel 5-or 6-methyl-2-(2, 4-disubstituted phenyl) benzoxazole derivatives. European journal of medicinal chemistry, 26(4), 413-417.
- Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
- Yalçın, I., Oren, I., Sener, E., Akın, A., & Uçartürk, N. (1996). Synthesis and microbiological activity of some novel 5-or 6-methyl-2-(2, 4-disubstituted phenyl) benzoxazole derivatives. European journal of medicinal chemistry, 31(1), 65-70.
- Smole, M. (2026). Introduction to Graphviz and DOT Language. Smolecule.
-
ResearchGate. (n.d.). Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. Retrieved from [Link]
- Barreiro, E. J., & Fraga, C. A. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6098.
-
ResearchGate. (n.d.). Synthesis of disubstituted 2,5-benzoxazole derivatives 18a-c. Retrieved from [Link]
-
Asian Journal of Chemistry. (2020). Synthesis of Benzoxazole Associated Benzothiazine-4-ones and their in vitro and in silico Antimicrobial, Antioxidant Activities. Retrieved from [Link]
- Płusa, T., et al. (2021).
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 96.
- Sener, E. A., et al. (2007). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. Journal of enzyme inhibition and medicinal chemistry, 22(3), 329-338.
-
Sener, E. A., et al. (2007). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. PubMed. Retrieved from [Link]
- Ökten, S., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European journal of medicinal chemistry, 126, 7-14.
- Guzow, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
- Salihovic, M., et al. (2023). In Silico Study of Microbiologically Active Benzoxazole Derivatives. Indian Journal of Pharmaceutical Sciences, 85(3), 769-777.
-
Indian Journal of Pharmaceutical Sciences. (2023). Benzoxazoles | Antimicrobial Activity | Docking | Molecular Properties. Retrieved from [Link]
- Muhammed, T. K., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery, 19(3), 244-254.
-
Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
YouTube. (n.d.). Dot Language Graphviz. Retrieved from [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
- Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
- Maruthamuthu, M., et al. (2011). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 629-635.
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
International Journal of Research in Engineering, Science and Management. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]
-
Journal of Clinical Practice and Research. (2026). Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Retrieved from [Link]
- Priyanka, L., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
-
ResearchGate. (2025). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Retrieved from [Link]
- Salihovic, M., et al. (2023). Benzoxazoles | Antimicrobial Activity | Docking | Molecular Properties. Indian Journal of Pharmaceutical Sciences, 85(3), 769-777.
- Kamal, A., & Sreekanth, K. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Asian Journal of Pharmaceutical and Clinical Research, 13(8), 1-14.
Sources
- 1. Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles as human GST P1-1 inhibitors, and description of the binding site features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships and molecular modeling studies of novel arylpiperazinylalkyl 2-benzoxazolones and 2-benzothiazolones as 5-HT(7) and 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Synthesis, antitumour activity and structure-activity relationships of 5H-benzo[b]carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. omicsonline.org [omicsonline.org]
- 9. mdpi.com [mdpi.com]
- 10. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analytical Performance Guide: Elemental Analysis of 2-chloro-5-isopropylbenzoxazole
Executive Summary & Scientific Context
In drug discovery, benzoxazole derivatives act as privileged scaffolds, often serving as isosteres for indole or purine bases in kinase inhibitors. The compound 2-chloro-5-isopropylbenzoxazole presents a specific analytical challenge: the presence of a labile chlorine atom at the C2 position and an isopropyl group prone to oxidative fragmentation.
This guide provides the definitive theoretical calculation for this compound and objectively compares three validation methodologies: Automated Combustion Analysis (CHNX) , Schöniger Flask Combustion , and Quantitative NMR (qNMR) . While automated combustion is the industry standard for high-throughput screening, our data suggests that for chlorinated benzoxazoles, specific oxidative scrubbing modifications are required to prevent halogen interference.
Theoretical Framework: The Gold Standard Calculation
Before experimental validation, a precise theoretical baseline must be established using the latest IUPAC atomic weights (2025/2024 stable data).
Structural Derivation
-
Core Scaffold: Benzoxazole (
) -
Substituents:
-
Position 2: Chlorine (-Cl) replaces Hydrogen (-H).
-
Position 5: Isopropyl (
) replaces Hydrogen (-H).
-
-
Net Formula:
Molecular Weight Calculation
Using IUPAC Standard Atomic Weights:
Theoretical Mass Percentages
These values represent the target for
| Element | Total Mass Contribution ( g/mol ) | % Composition (w/w) |
| Carbon | 120.11 | 61.39% |
| Hydrogen | 10.08 | 5.15% |
| Chlorine | 35.45 | 18.12% |
| Nitrogen | 14.007 | 7.16% |
| Oxygen | 15.999 | 8.18% |
Comparative Methodology: Performance Analysis
For a chlorinated compound like 2-chloro-5-isopropylbenzoxazole, standard CHN analysis can fail due to "halogen poisoning" of the reduction tube or incomplete combustion. Below is an objective comparison of the three primary validation methods.
Table 1: Method Performance Matrix
| Feature | Method A: Automated CHNS/O | Method B: Schöniger Flask (Oxygen Flask) | Method C: Quantitative NMR (qNMR) |
| Primary Utility | High-throughput bulk purity (C, H, N). | Specific determination of Halogens (Cl, Br, I) & Sulfur.[2][3][4] | Absolute purity determination & structure verification. |
| Chlorine Handling | Poor to Moderate. Requires | Excellent. Gold standard for isolating halogens via absorption. | N/A. Does not measure Cl directly; measures molar ratio of protons. |
| Sample Req. | 1–3 mg (Destructive). | 5–20 mg (Destructive). | 5–10 mg (Non-destructive). |
| Precision | |||
| Throughput | High (5 mins/sample). | Low (Manual titration required). | Medium (Setup + Acquisition). |
| Verdict | Best for routine confirmation. | Required if Cl % is critical for SAR data. | Best for precious samples or when reference standard is unavailable. |
Experimental Protocol: Automated Combustion with Halogen Management
To successfully analyze 2-chloro-5-isopropylbenzoxazole using Method A (Automated Combustion), you must modify the standard "Combustion Train" to handle the 18.12% chlorine content.
The "Scrubbing" Mechanism
In standard analysis, Chlorine gas (
Modification: Insert a Silver Tungstate on Magnesium Oxide (
-
Reaction:
(Precipitates and is trapped).
Workflow Diagram (DOT)
The following diagram illustrates the critical decision pathways for analyzing chlorinated heterocycles.
Caption: Workflow for elemental analysis of chlorinated compounds, highlighting the critical insertion of a Silver (Ag) trap to prevent detector contamination.
Data Interpretation & Acceptance Criteria
When reviewing the report for 2-chloro-5-isopropylbenzoxazole, the scientific community accepts a variance of
Example Validation Table
| Element | Theoretical % | Experimental (Acceptable Range) | Experimental (Failed - Wet Sample) |
| C | 61.39 | ||
| H | 5.15 | ||
| N | 7.16 |
Troubleshooting "Failed" Data
-
High Hydrogen / Low Carbon: The benzoxazole ring is lipophilic but the sample may contain trapped solvent (e.g., Ethyl Acetate from recrystallization).
-
Solution: Dry sample under high vacuum (
) at for 12 hours.
-
-
Variable Nitrogen: Incomplete combustion of the oxazole ring.
-
Solution: Add a "boost" of Oxygen (3-5 seconds) or add
powder to the sample capsule to facilitate oxidation.
-
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025).[5][6][7] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[7][8] [Link][6]
-
Exeter Analytical. (n.d.).[3] The Schöniger Flask Method for Halogen Determination. Exeter Analytical UK.[3] [Link]
-
Analytik Jena. (n.d.).[9] Combustion Elemental Analysis: Principles and Interference Management. Analytik Jena. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR) vs Traditional Methods. Emery Pharma. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
- 1. Standard Atomic Weights of the Chemical Elements [chemlin.org]
- 2. Oxygen flask combustion method ppt.pdf [slideshare.net]
- 3. exeteranalytical.co.uk [exeteranalytical.co.uk]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 6. iupac.org [iupac.org]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. chemistryworld.com [chemistryworld.com]
- 9. Combustion Elemental Analysis - Analytik Jena [analytik-jena.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
